T0901317
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F9NO3S/c18-14(19,20)10-27(31(29,30)13-4-2-1-3-5-13)12-8-6-11(7-9-12)15(28,16(21,22)23)17(24,25)26/h1-9,28H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIWFELWJPNFDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(F)(F)F)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040618 | |
| Record name | N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-propan-2-yl)phenyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293754-55-9 | |
| Record name | N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=293754-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TO-901317 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0293754559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TO-901317 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-propan-2-yl)phenyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | T0901317 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A07663A39I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms and Receptor Interactions of T0901317
Liver X Receptor (LXR) Agonism
T0901317 is known as a potent synthetic agonist for both LXRα and LXRβ isoforms. tocris.comselleckchem.comguidetopharmacology.orgfocusbiomolecules.com LXRs play crucial roles in cholesterol and lipid metabolism, as well as inflammation. wikipedia.orgabcam.com
LXRα Agonistic Activity (EC50 values)
This compound demonstrates potent agonistic activity towards LXRα. Reported EC50 values for LXRα activation vary across studies and experimental conditions. Several sources indicate an EC50 of approximately 50 nM for LXR activation, often implying activity on both isoforms tocris.comfocusbiomolecules.comabcam.comnih.govrndsystems.com. More specifically for LXRα, an EC50 of 20 nM has been reported selleckchem.commedchemexpress.comfishersci.no. Another study using a reporter transactivation assay in HEK293T cells indicated an EC50 of 0.25 μM for GAL4-LXRα nih.gov. The binding affinity (Kd) for LXRα has been reported as 7 nM tocris.comrndsystems.com.
| Receptor | EC50 (nM) | Kd (nM) | Assay System / Notes | Source |
| LXRα | ~50 | - | Potent, high affinity LXR agonist (non-selective) | tocris.comfocusbiomolecules.comabcam.comrndsystems.com |
| LXRα | 20 | - | Potent and selective LXR agonist | selleckchem.commedchemexpress.comfishersci.no |
| LXRα | 250 (0.25 μM) | - | GAL4-LXRα reporter assay in HEK293T cells | nih.gov |
| LXRα | - | 7 | Binding affinity | tocris.comrndsystems.com |
LXRβ Agonistic Activity
Similar to its effects on LXRα, this compound also acts as an agonist for LXRβ. It is often described as a non-selective or pan-LXR agonist, indicating activity on both isoforms. guidetopharmacology.orgfocusbiomolecules.comabcam.comnih.gov The binding affinity (Kd) for LXRβ has been reported as 22 nM tocris.comrndsystems.com. Some studies suggest that LXRβ may be particularly important in mediating certain effects of this compound, such as the upregulation of ABCA1 and ABCG1 in endothelial cells pnas.org.
| Receptor | EC50 (nM) | Kd (nM) | Assay System / Notes | Source |
| LXRβ | ~50 | - | Potent, high affinity LXR agonist (non-selective) | guidetopharmacology.orgfocusbiomolecules.comnih.gov |
| LXRβ | - | 22 | Binding affinity | tocris.comrndsystems.com |
| LXRβ | 11 | - | Reporter transactivation assay in COS7 cells | selleckchem.com |
| LXRβ | 16 | - | Reporter assay in CHO cells | selleckchem.com |
LXR-RXR Heterodimerization and DNA Binding
LXRs, both α and β isoforms, function as obligate heterodimers with the Retinoid X Receptor (RXR). wikipedia.orgnih.govportlandpress.com This heterodimerization is essential for their transcriptional activity. The LXR-RXR heterodimer binds to specific DNA sequences in the promoter regions of target genes, known as LXR response elements (LXREs). wikipedia.orgnih.govportlandpress.com LXREs typically consist of direct repeats of the core motif AGGTCA separated by four nucleotides (DR4). portlandpress.com
This compound, by binding to the ligand-binding domain of LXR, induces a conformational change that facilitates the interaction with RXR and promotes the binding of the LXR-RXR heterodimer to LXREs on target genes. selleckchem.comwikipedia.orgnih.govportlandpress.com Studies have shown that this compound treatment significantly increases the nuclear expression and DNA binding of LXRα. nih.gov Genome-wide studies in mouse liver have demonstrated that while the RXR agonist bexarotene (B63655) primarily increases RXR genomic binding, the LXR agonist this compound greatly increases the binding of both LXR and RXR, consistent with their obligate heterodimerization. ru.nl A large percentage of LXR binding sites are shared with RXR, further supporting the functional unit being the LXR-RXR heterodimer. ru.nl
Upregulation of LXR Target Genes (e.g., ABCA1, ABCG1)
A key consequence of LXR activation by agonists like this compound is the transcriptional upregulation of genes involved in lipid metabolism, particularly those related to cholesterol efflux and reverse cholesterol transport. wikipedia.orgabcam.commdpi.com Prominent examples of LXR target genes include ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). wikipedia.orgmdpi.comphysiology.org
This compound has been consistently shown to upregulate the expression of ABCA1 and ABCG1 in various cell types, including macrophages and endothelial cells. tocris.comselleckchem.comfocusbiomolecules.comabcam.comrndsystems.compnas.orgmdpi.comphysiology.orgnih.govnih.gov This upregulation leads to increased cholesterol efflux from cells, a critical step in preventing foam cell formation and promoting reverse cholesterol transport. tocris.comselleckchem.comfocusbiomolecules.comabcam.commdpi.comnih.gov Studies have confirmed that this effect is mediated through the activation of LXRs, often specifically highlighting the role of LXRα or LXRβ depending on the cell type and context. pnas.orgnih.gov
| Target Gene | Effect of this compound | Notes | Source |
| ABCA1 | Upregulation (mRNA and protein) | Associated with cholesterol efflux and HDL metabolism | tocris.comselleckchem.comfocusbiomolecules.comabcam.comrndsystems.compnas.orgmdpi.comphysiology.orgnih.govnih.gov |
| ABCG1 | Upregulation | Works synergistically with ABCA1 in cholesterol efflux | pnas.orgmdpi.comphysiology.orgnih.govnih.gov |
Farnesoid X Receptor (FXR) Agonism
Beyond its well-established activity on LXRs, this compound has also been found to act as an agonist for the Farnesoid X Receptor (FXR), another nuclear receptor primarily involved in bile acid homeostasis and lipid metabolism. tocris.comselleckchem.comrndsystems.comfishersci.nomedchemexpress.comnih.gov
FXR Agonistic Activity (EC50 values)
While this compound is significantly more potent as an LXR agonist, it does activate FXR, and notably, it can be more potent in activating FXR than some natural bile acid ligands like chenodeoxycholic acid. tocris.comrndsystems.comnih.gov The reported EC50 values for this compound's agonistic activity on FXR are in the low micromolar range. Several sources indicate an EC50 of approximately 5 μM for FXR activation. tocris.comselleckchem.comrndsystems.comfishersci.nomedchemexpress.com
| Receptor | EC50 (μM) | Notes | Source |
| FXR | ~5 | Activation of bile acid receptors (FXRs) | tocris.comselleckchem.comrndsystems.comfishersci.nomedchemexpress.com |
Implications of Dual LXR/FXR Agonism
This compound functions as an agonist for both Liver X Receptors (LXRα and LXRβ) and the Farnesoid X Receptor (FXR). apexbt.comselleckchem.comnih.govresearchgate.net It is a potent activator of LXRα with an EC₅₀ of 20 nM and activates FXR with an EC₅₀ of 5 μM. apexbt.comselleckchem.commedchemexpress.com Although less potent for FXR compared to LXRs, this compound activates FXR more potently than the natural bile acid ligand chenodeoxycholic acid. nih.govresearchgate.net This dual agonism is significant because both LXRs and FXR play crucial roles in regulating lipid and glucose metabolism, as well as bile acid homeostasis. core.ac.ukapexbt.com The co-activation of these pathways by this compound means that observed biological effects may be a result of the combined activation of both LXR and FXR, rather than LXR activation alone. core.ac.uknih.gov This necessitates careful consideration of its FXR activity when interpreting studies using this compound as a tool for solely investigating LXR function. core.ac.uknih.gov
Retinoic Acid Receptor-Related Orphan Receptor (ROR) Inverse Agonism
In addition to its agonistic effects on LXRs and FXR, this compound also acts as an inverse agonist for Retinoic Acid Receptor-Related Orphan Receptors RORα and RORγ. researchgate.netcdnsciencepub.compsu.edunih.gov This inverse agonistic activity distinguishes it from its interactions with LXRs and FXR and contributes to its diverse pharmacological profile. researchgate.netcdnsciencepub.com this compound directly binds to RORα and RORγ with high affinity, modulating their transcriptional activity. researchgate.netpsu.edunih.gov Notably, this compound does not exhibit inhibitory activity against RORβ. apexbt.compsu.edu
RORα Inverse Agonistic Activity (Ki values)
This compound binds directly to RORα with high affinity. researchgate.netpsu.edunih.gov Competitive radioligand binding assays have determined the Ki value for this compound binding to RORα to be 132 nM. researchgate.netmedchemexpress.compsu.edunih.govmedchemexpress.com Cell-based assays have also shown an estimated IC₅₀ of 2.0 μM for inhibiting RORα transactivation activity. psu.edunih.gov
RORγ Inverse Agonistic Activity (Ki values)
Similar to RORα, this compound also binds directly to RORγ with high affinity. researchgate.netpsu.edunih.gov The Ki value for this compound binding to RORγ has been determined to be 51 nM through competitive radioligand binding assays. researchgate.netmedchemexpress.compsu.edunih.govmedchemexpress.com In cell-based assays, the estimated IC₅₀ for inhibiting RORγ transactivation activity is 1.7 μM. psu.edunih.gov
Here is a summary of the Ki values for this compound binding to RORα and RORγ:
| Receptor | Binding Affinity (Ki) |
| RORα | 132 nM |
| RORγ | 51 nM |
Modulation of Transcriptional Cofactor Recruitment (e.g., SRC2)
RORs regulate gene expression by recruiting transcriptional coactivators, such as the p160 coactivator family, which includes SRC2 (steroid receptor coactivator-2). nih.govresearchgate.netjst.go.jpfrontiersin.org this compound's inverse agonistic activity involves modulating the interaction of RORα and RORγ with these cofactor proteins. researchgate.netpsu.edunih.gov Specifically, this compound has been shown to reduce the recruitment of SRC2 by RORα at the promoter of endogenous ROR target genes, such as glucose-6-phosphatase (G6Pase), in HepG2 cells. psu.edunih.govresearchgate.net This decreased recruitment of coactivators provides a mechanism for how this compound represses ROR-dependent gene transcription. nih.govresearchgate.net
Pregnane (B1235032) X Receptor (PXR) Ligand Activity
Beyond its interactions with LXRs, FXR, and RORs, this compound has also been identified as a high-affinity ligand for the Pregnane X Receptor (PXR). core.ac.ukselleckchem.comnih.gov PXR is a nuclear receptor known for its role in regulating the metabolism and detoxification of xenobiotics and endobiotics. lubio.ch
PXR Binding and Activation
This compound binds to and activates PXR with potency comparable to its activity at LXR. core.ac.uknih.gov Studies have shown that this compound activates human PXR with similar efficacy to established PXR ligands, but with significantly greater potency. core.ac.uk It also activates murine PXR in vitro with an EC₅₀ of 0.075 μM. pnas.org The binding and activation of PXR by this compound can lead to the induction of PXR target genes, such as CYP3A4 and the scavenger receptor CD36. core.ac.uknih.gov This activation of PXR targets by this compound may contribute to some of the biological effects previously attributed solely to LXR activation, such as the induction of hepatic lipogenesis and liver steatosis. core.ac.uknih.gov The crystal structure of PXR complexed with a this compound analog has provided structural insights into the binding mode and the ability of ligands to expand the PXR ligand-binding pocket. rcsb.org
Induction of PXR Target Genes (e.g., CYP3A, CD36)
This compound is a high-affinity ligand for the Pregnane X Receptor (PXR), binding and activating it with potency comparable to its activity on LXRs. adipogen.comnih.gov This interaction leads to the induction of classical PXR target genes, such as Cytochrome P450 3A (CYP3A) and CD36 (FAT/CD36). nih.govresearchgate.netcore.ac.uk Studies in HepG2 cells have shown that this compound induces the expression of CYP3A4 and CD36 with efficacy similar to that of rifampicin, a known PXR activator. researchgate.netcore.ac.uk
Data from HepG2 cells treated with this compound, GW3965 (another LXR agonist), rifampicin, or PCN (a rodent PXR activator) demonstrate the effect on gene expression:
| Treatment | Concentration (µM) | CYP3A4 mRNA (Fold Induction vs. Vehicle) | CD36 mRNA (Fold Induction vs. Vehicle) |
| Vehicle | - | 1.0 | 1.0 |
| This compound | 1 | ~2.5 | ~2.0 |
| This compound | 10 | ~5.0 | ~3.5 |
| GW3965 | 1 | ~1.0 | ~1.0 |
| GW3965 | 10 | ~1.0 | ~1.0 |
| Rifampicin | 1 | ~2.0 | ~1.5 |
| Rifampicin | 10 | ~4.5 | ~3.0 |
| PCN (in human cells) | 1 | ~1.0 | ~1.0 |
| PCN (in human cells) | 10 | ~1.0 | ~1.0 |
Note: Approximate values derived from graphical data in source researchgate.net. Actual fold induction may vary.
The induction of CD36 by this compound has also been observed in human skeletal muscle cells and in mice, although the response can vary depending on genetic background. nih.govnih.govjpp.krakow.pl CD36 is a fatty acid translocase involved in the uptake of free fatty acids, and its induction by this compound may contribute to altered lipid metabolism. jpp.krakow.plmdpi.comkarger.com
Re-evaluation of this compound's Attributed LXR Effects due to PXR Activity
The dual agonism of this compound on both LXRs and PXR necessitates a re-evaluation of biological activities previously attributed solely to LXR activation. nih.govcore.ac.uk Since PXR plays significant roles in lipid, bile acid, and carbohydrate metabolism, the simultaneous activation of PXR by this compound may contribute to or even mediate some of the observed effects. core.ac.uk For instance, the more pronounced increase in lipogenesis and hepatic lipid accumulation induced by this compound compared to more LXR-selective ligands like GW3965 may be a consequence of activating PXR target genes involved in lipid metabolism, such as CD36. nih.govcore.ac.uk The ability of this compound to induce PXR target genes in both cells and animals, a property not shared by more specific LXR ligands, suggests that PXR activation could be responsible for some of the in vivo effects previously ascribed to LXR activation. nih.govcore.ac.uk
Constitutive Androstane (B1237026) Receptor (CAR) Inverse Agonism
This compound acts as an inverse agonist of the human Constitutive Androstane Receptor (CAR). adipogen.comjst.go.jpnih.govrndsystems.comtocris.comncats.io Studies using reporter assays in cultured cells have shown that this compound represses the basal transcriptional activity of unliganded human, mouse, and rat CAR in a concentration-dependent manner. jst.go.jpnih.gov This repressive effect on human CAR basal activity can be partially reversed by the CAR agonist CITCO. jst.go.jpnih.gov
Mechanistically, this compound, similar to the typical human CAR inverse agonist PK11195, blocks the interaction between human CAR and the steroid receptor co-activator 1 (SRC1). jst.go.jpnih.gov Conversely, this compound promotes the interaction between human CAR and the nuclear receptor corepressor 1 (NCoR1). jst.go.jpnih.gov This modulation of co-regulator interaction contributes to the inverse agonism of CAR. Furthermore, this compound adversely affects the human CAR-mediated basal induction of endogenous Cytochrome P450 2B6 (CYP2B6) mRNA. jst.go.jpnih.gov
Interaction with Androgen Receptor (AR) as a Weak Anti-androgen
This compound has been shown to interact with the Androgen Receptor (AR) and exhibits weak anti-androgenic activity in human prostate cancer cells. adipogen.comnih.govmdpi.comnih.gov Research indicates that this compound can compete with androgen for ligand binding to the AR. nih.govnih.gov
An AR ligand binding assay demonstrated that this compound reduced the binding of a radiolabeled androgen ([³H]DMNT) to AR, although this inhibition was considerably weaker compared to established anti-androgens like bicalutamide (B1683754) and hydroxyflutamide (B1664084). nih.govnih.gov For example, at a concentration of 10 µM, this compound reduced AR binding of 0.1 nM [³H]DMNT by 33%, whereas 1 µM bicalutamide or hydroxyflutamide inhibited binding by 95%. nih.gov
| Compound | Concentration (µM) | Inhibition of [³H]DMNT Binding to AR (%) |
| Bicalutamide | 1 | ~95 |
| Hydroxyflutamide | 1 | ~95 |
| This compound | 10 | ~33 |
Note: Approximate values derived from graphical data in source nih.gov. Actual inhibition may vary.
This interaction with AR can lead to the suppression of gene and protein expression of prostate specific antigen (PSA), a known target gene of AR, without affecting the expression levels of AR itself. nih.govnih.gov The anti-androgenic effect of this compound appears to be independent of LXR signaling, as other LXR agonists did not exhibit this activity. nih.gov The unique chemical structure of this compound is believed to enable its binding to AR. nih.gov
Non-Genomic Actions and Rapid Pathways
Beyond its interactions with nuclear receptors and their downstream genomic effects, this compound also exerts rapid, non-genomic actions in various cell types, including pancreatic β-cells. nih.govd-nb.infonih.govresearchgate.net These effects occur quickly and are not dependent on the classical transcriptional activity of nuclear receptors. nih.govoup.com
Acute Effects on Pancreatic β-cell Function
This compound has been shown to acutely affect the function of pancreatic β-cells, which are responsible for insulin (B600854) secretion. nih.govd-nb.infonih.govoup.comresearchgate.net At micromolar concentrations, this compound can rapidly inhibit glucose-stimulated insulin secretion in mouse and human pancreatic β-cells. nih.govd-nb.infonih.govoup.com
Studies have demonstrated that acute administration of this compound leads to a reduction or complete inhibition of action potentials in β-cells and a decrease in cytosolic Ca²⁺ concentration, both of which are critical for insulin release. nih.govd-nb.infonih.govresearchgate.net For instance, 1 µM this compound reduced the frequency of action potentials, and concentrations of 1 µM and 3 µM inhibited glucose-stimulated insulin secretion. nih.govd-nb.info Higher concentrations, such as 10 µM, have been shown to completely suppress glucose-induced oscillations of cytosolic Ca²⁺ concentration. nih.govoup.com
Interference with Stimulus-Secretion Coupling
The acute inhibitory effects of this compound on insulin secretion in β-cells are linked to its interference with stimulus-secretion coupling (SSC). nih.govd-nb.infonih.govresearchgate.netoup.com SSC in β-cells involves a cascade of events initiated by glucose metabolism, leading to ATP production, changes in membrane potential, Ca²⁺ influx, and ultimately insulin exocytosis. nih.govnih.govoup.com
This compound has been found to interfere with mitochondrial metabolism, a key component of SSC. nih.govd-nb.infonih.govoup.comresearchgate.net It can depolarize the mitochondrial membrane potential, thereby inhibiting ATP production and reducing cytosolic ATP concentration. nih.govoup.com This reduction in ATP can lead to the opening of ATP-sensitive potassium (KATP) channels, causing hyperpolarization of the cell membrane potential and inhibition of insulin secretion. nih.govoup.com
Furthermore, this compound affects the production of reactive oxygen species (ROS) in β-cells. nih.govd-nb.info While increasing glucose concentration typically enhances H₂O₂ production, administration of this compound in the presence of high glucose can result in a significant reduction of H₂O₂. nih.gov Conversely, this compound can provoke an increase in other types of ROS (e.g., O₂⁻) at high glucose concentrations. nih.gov These effects on mitochondrial function and ROS production contribute to the disruption of SSC and the observed inhibition of insulin secretion. nih.govd-nb.infonih.govoup.com The rapid onset of these effects suggests a mechanism independent of classical nuclear receptor activation. d-nb.infonih.govoup.com
This compound is a synthetic chemical compound that has been extensively studied for its interactions with various nuclear receptors and its impact on cellular processes, particularly mitochondrial function. Initially recognized as a potent agonist for Liver X Receptors (LXRs), research has revealed a broader spectrum of interactions and effects, including significant impacts on mitochondrial metabolism.
This compound is primarily known as a potent synthetic agonist for Liver X Receptors (LXRs), specifically LXRα (NR1H3) and LXRβ (NR1H2). medchemexpress.comchemicalprobes.orgapexbt.com LXRs are nuclear receptors that function as ligand-activated transcription factors and play crucial roles in regulating cholesterol and lipid metabolism. alzdiscovery.orgtocris.comnih.gov They typically form heterodimers with the Retinoid X Receptor (RXR) and are activated by endogenous ligands like oxysterols. alzdiscovery.orgdrugbank.com Upon activation, LXR/RXR heterodimers bind to specific DNA sequences called LXR response elements (LXREs) in the promoter regions of target genes, modulating their transcription. drugbank.com
While this compound is a potent LXR agonist with EC50 values reported in the nanomolar range for LXRα (e.g., 20 nM, 50 nM) and LXRβ (e.g., Kd values of 7 nM and 22 nM, respectively), it also exhibits activity towards other nuclear receptors. medchemexpress.comchemicalprobes.orgapexbt.comtocris.comselleckchem.comabcam.com Studies have shown that this compound can activate the Farnesoid X Receptor (FXR) with a lower potency (EC50 of approximately 5 µM). medchemexpress.comapexbt.comtocris.comselleckchem.com FXR is another nuclear receptor involved in bile acid synthesis and lipid metabolism. apexbt.com Additionally, this compound has been identified as a high-affinity ligand for the Pregnane X Receptor (PXR), a xenobiotic receptor, activating it with similar nanomolar potency as its LXR activity. selleckchem.com this compound has also demonstrated inverse agonist activity at Retinoic Acid Receptor-related Orphan Receptors alpha (RORα) and gamma (RORγ), binding with Ki values of 132 nM and 51 nM, respectively, and modulating their interaction with transcriptional cofactors. medchemexpress.comapexbt.comselleckchem.com Furthermore, this compound has been shown to act as an antagonist for the androgen receptor (AR) in certain cell types by competing with androgen for ligand binding. nih.govmdpi.com
The interaction of this compound with LXRs leads to the upregulation of various target genes involved in cholesterol efflux and HDL metabolism, such as ABCA1 and ABCG1. tocris.comnih.govabcam.comnih.govru.nlmedkoo.com However, the effects of this compound, particularly acute effects observed at higher concentrations (e.g., 10 µM), may not always be solely attributable to classical nuclear LXR activation and can involve non-genomic or metabolism-mediated mechanisms. oup.comnih.govd-nb.info
Impact on Mitochondrial Metabolism (e.g., ATP synthesis, ROS production)
Research indicates that this compound significantly impacts mitochondrial metabolism, particularly affecting ATP synthesis and Reactive Oxygen Species (ROS) production. These effects can occur rapidly and may not be solely dependent on nuclear receptor activation. oup.comnih.govd-nb.info
Exposure to this compound has been shown to depolarize the mitochondrial membrane potential (ΔΨ), which is directly linked to ATP production. oup.comnih.gov This depolarization leads to an inhibition of ATP synthesis and a reduction in cytosolic ATP concentration. oup.comnih.govresearchgate.net This reduction in ATP can have downstream effects, such as the opening of KATP channels, leading to changes in cell membrane potential and inhibition of processes like glucose-induced insulin secretion in pancreatic β-cells. oup.comnih.govresearchgate.net Studies using 10 µM this compound in the presence of 15 mM glucose demonstrated a marked depolarization of the mitochondrial membrane potential and a reduction in ATP content in mouse islets. oup.comnih.gov
This compound also interferes with ROS formation. oup.com While chronic activation of LXR by 10 µM this compound has been reported to induce ROS in some cell types, leading to lipotoxicity and apoptosis, acute effects can differ. oup.com Studies in pancreatic β-cells have shown that this compound can counteract the glucose-induced increase in ROS production. oup.com Specifically, 10 µM this compound significantly decreased DCF fluorescence, a measure mainly of H2O2 production, to levels observed at low glucose concentrations. oup.com However, the effect on other ROS species, such as superoxide (B77818) anion (O2−), detected by 2-OH-E+ fluorescence, showed a small increase at high glucose concentrations with this compound treatment. oup.com
In hepatic cells and liver tissue, this compound has been shown to suppress ROS production. nih.govplos.org In a study using a mouse model of diabetes and palmitate-stimulated hepatic cells, this compound treatment significantly inhibited ROS production and reduced levels of oxidative products like malondialdehyde (MDA). nih.govplos.org This suppression of ROS was accompanied by the activation of anti-oxidative genes, such as Nrf2. nih.gov These findings suggest that this compound's effects on ROS can vary depending on the cell type, context (acute vs. chronic exposure), and metabolic state.
Furthermore, this compound has been observed to affect NAD(P)H levels in mitochondrial complex I-deficient cells, suggesting an influence on redox balance. ru.nl In chemically-induced complex I-impaired cells and patient-derived fibroblasts, this compound demonstrated a beneficial effect in reducing enhanced NAD(P)H levels. ru.nl
The impact of this compound on mitochondrial metabolism underscores its complex pharmacological profile, extending beyond its established role as a nuclear receptor agonist.
Detailed Research Findings: Impact on Mitochondrial Metabolism
| Study Model | This compound Concentration | Observed Effect on Mitochondrial Membrane Potential (ΔΨ) | Observed Effect on ATP Synthesis/Concentration | Observed Effect on ROS Production (DCF Fluorescence) | Observed Effect on ROS Production (2-OH-E+ Fluorescence) |
| Mouse β-cells | 10 µM | Marked depolarization oup.comnih.govresearchgate.netresearchgate.net | Inhibited ATP production, reduced cytosolic ATP concentration oup.comnih.govresearchgate.net | Decreased (counteracted glucose-induced increase) oup.com | Small increase at high glucose oup.com |
| Intact Mouse Islets | 10 µM | Not directly measured, linked to ATP reduction oup.comnih.gov | Significantly reduced ATP content oup.comnih.gov | Not directly measured in this context oup.comnih.gov | Not directly measured in this context oup.comnih.gov |
| HepG2 cells (Palmitate-treated) | Not specified, but context implies relevant concentrations | Not directly measured in this context nih.govplos.org | Not directly measured in this context nih.govplos.org | Suppressed palmitate-stimulated ROS production nih.govplos.org | Not directly measured in this context nih.govplos.org |
| Liver of db/db mice | Not specified | Not directly measured in this context nih.govplos.org | Not directly measured in this context nih.govplos.org | Potently suppressed ROS production nih.govplos.org | Not directly measured in this context nih.govplos.org |
| Chemically-induced CI-impaired HeLa cells & Patient-derived fibroblasts | Dose-dependent effects evaluated | Not directly measured in this context ru.nl | Not directly measured in this context ru.nl | Not directly measured in this context ru.nl | Not directly measured in this context ru.nl |
T0901317 in Disease Models and Therapeutic Research
Cardiovascular and Metabolic Research
In the realm of cardiovascular and metabolic diseases, T0901317 has been instrumental in elucidating the roles of LXRs in lipid homeostasis and the pathogenesis of atherosclerosis.
Atherosclerosis is a complex inflammatory disease characterized by the buildup of cholesterol-laden plaques within the arterial walls. Research involving this compound has provided critical insights into how LXR activation can influence the development and progression of these atherosclerotic plaques.
Studies in various animal models of atherosclerosis have demonstrated that this compound can significantly impact the size of atherosclerotic lesions. In low-density lipoprotein receptor-deficient (LDLR−/−) mice, this compound treatment resulted in a dose-dependent reduction of plaque area in the innominate artery, with decreases of 54%, 75%, and 94% observed. nih.gov In the aortic sinus of the same model, the compound significantly reduced plaque area by as much as 31%, although this effect was not dose-dependent. nih.gov Similarly, another study on LDLR(-/-) mice confirmed a significant reduction in atherosclerotic lesions following administration of T-0901317. nih.gov
However, the effect of this compound on lesion size can be complex and model-dependent. In a study using apolipoprotein E knockout (ApoE-/-) mice on a standard chow diet, treatment with this compound for eight weeks led to a 93% increase in the size of aortic root atherosclerotic lesions. nih.gov Conversely, when delivered via synthetic high-density lipoprotein (sHDL) nanoparticles in an ApoE−/− mouse model, T1317 showed a superior ability to inhibit atherogenesis. umich.edu
| Animal Model | Arterial Site | Effect on Lesion Size | Reference |
|---|---|---|---|
| LDLR−/− Mice | Innominate Artery | Up to 94% reduction | nih.gov |
| LDLR−/− Mice | Aortic Sinus | Up to 31% reduction | nih.gov |
| ApoE Knockout Mice (Chow Diet) | Aortic Root | 93% increase | nih.gov |
| ApoE−/− Mice (with sHDL delivery) | Not specified | Inhibition of atherogenesis | umich.edu |
A key anti-atherosclerotic mechanism of LXR activation is the promotion of reverse cholesterol transport (RCT), a process initiated by the efflux of cholesterol from macrophages within the arterial wall. This compound has been shown to potently induce this process. In human blood-derived macrophages, this compound significantly increased HDL-mediated cholesterol efflux by up to 50% and apolipoprotein A-I (apoA-I)-mediated efflux by as much as 165%. nih.govresearchgate.net This effect is linked to the increased expression of key transporters like ABCA1 and ABCG1. umich.edunih.gov
Studies in mice have further substantiated these findings, demonstrating that this compound administration enhances the capacity of plasma to promote the release of cholesterol from cells, thereby facilitating in vivo RCT from macrophages. nih.govresearchgate.net The compound has been observed to significantly induce cholesterol efflux activity in mouse peritoneal macrophages. nih.gov Encapsulating the LXR agonist in synthetic HDL (sHDL) nanoparticles has been shown to result in even more efficient cholesterol efflux from macrophages compared to the free compound. umich.edu
| Efflux Mediator | Increase in Cholesterol Efflux | Reference |
|---|---|---|
| HDL | Up to 50% | nih.govresearchgate.net |
| ApoA-I | Up to 165% | nih.govresearchgate.net |
The impact of this compound on plasma levels of high-density lipoprotein cholesterol (HDL-c), often referred to as "good cholesterol," has yielded varied results across different studies. In some animal models, this compound treatment has been associated with an increase in HDL-c levels. nih.govnih.gov One study observed that the rise in plasma cholesterol following this compound administration was primarily within the HDL fraction, leading to the formation of large HDL particles. jci.org
In contrast, a study on male Apolipoprotein E knockout mice found that this compound treatment resulted in a 37% reduction in HDL cholesterol levels. nih.gov These discrepancies highlight the complex effects of systemic LXR activation on lipoprotein metabolism, which can be influenced by the specific animal model and dietary conditions.
Activation of LXRs is known to stimulate hepatic lipogenesis, which can lead to changes in very-low-density lipoprotein (VLDL) levels. Research has shown that this compound treatment can increase cholesterol associated with VLDL. In one study, a 2.9-fold rise in VLDL-associated cholesterol was observed. nih.gov Another study in LDLR−/− mice also reported a modest increase in VLDL cholesterol following this compound administration. nih.gov Elevated VLDL-c is considered a contributor to the development of atherosclerotic cardiovascular disease. frontiersin.org
The accumulation of macrophages in the arterial wall is a hallmark of atherosclerosis. The effect of this compound on this process appears to be context-dependent. In a study with ApoE knockout mice fed a standard chow diet, this compound treatment was associated with a significant 155% increase in the macrophage area within the aortic root. nih.gov
Conversely, other studies have reported a reduction in macrophage accumulation. In ApoE-/- mice on a high-fat diet, this compound treatment reduced macrophage infiltration in aortic plaques. e-century.us Similarly, a drastic reduction in macrophage accumulation was observed in the ligated carotid arteries of Western diet-fed ApoE KO mice treated with the compound. researchgate.net These findings suggest that the influence of this compound on arterial macrophage content may be modulated by factors such as diet and the specific vascular bed being examined.
Diabetes Mellitus and Metabolic Syndrome
While direct studies on the effect of this compound on reactive oxygen species (ROS) production specifically in type 1 diabetes models are limited, research in other relevant models of diabetes and insulin (B600854) resistance suggests a potential role in mitigating oxidative stress. Chronic hyperglycemia, a hallmark of diabetes, is known to increase the production of ROS, which can lead to pancreatic β-cell dysfunction and apoptosis. ijpas.org In a streptozotocin (STZ)-induced diabetic mouse model, which is an experimental model for type 1 diabetes, treatment with this compound has been shown to improve glucose tolerance. nih.gov Although this study did not directly measure ROS, the improvement in glucose homeostasis could indirectly suggest a reduction in glucotoxicity-induced oxidative stress. In other contexts, activation of Liver X receptors (LXRs) by agonists like this compound has been shown to potently inhibit ROS production. researchgate.net This is associated with an increase in the expression of anti-oxidative genes and the suppression of stress-activated pathways like the JNK pathway. researchgate.netresearchgate.net
This compound has been shown to exert a protective effect on pancreatic β-cells against lipotoxicity, specifically toxicity induced by palmitate. nih.govnih.gov This protective mechanism is believed to be mediated through the activation of Stearoyl-CoA desaturase (SCD). nih.gov The activation of SCD is a crucial step in this cytoprotective effect. nih.gov
Numerous studies have demonstrated that this compound can significantly improve glucose tolerance in various animal models of diabetes and insulin resistance. ijpas.org In male db/db mice and male Zucker diabetic fatty rats, oral administration of this compound resulted in a notable reduction in plasma glucose levels. ijpas.org Furthermore, in female Zucker (fa/fa) rats, treatment with this compound led to an improved insulin sensitivity index, as demonstrated in oral glucose tolerance tests. ijpas.org The anti-diabetic action of this compound is partly attributed to the inhibition of hepatic gluconeogenesis. ijpas.org In high-fat diet-induced obese and insulin-resistant mice, this compound treatment completely blocked the development of obesity-associated insulin resistance and glucose intolerance. nih.govclinicaltrials.gov In a streptozotocin-induced diabetic mouse model, this compound treatment also improved glucose tolerance. nih.gov
Interactive Data Table: Summary of this compound Effects in Glucose Tolerance Studies
| Animal Model | Key Findings | Reference |
| Male db/db mice | Lowered plasma glucose | ijpas.org |
| Male Zucker diabetic fatty rats | Lowered plasma glucose | ijpas.org |
| Female Zucker (fa/fa) rats | Improved insulin sensitivity | ijpas.org |
| High-fat diet-fed C57BL/6 mice | Blocked obesity-associated insulin resistance and glucose intolerance | nih.govclinicaltrials.gov |
| Streptozotocin-induced diabetic mice | Improved glucose tolerance | nih.gov |
Liver Steatosis and Hepatic Lipogenesis
A prominent and well-documented effect of this compound is the induction of liver steatosis and the stimulation of hepatic lipogenesis. nih.gov Activation of LXRα by this compound leads to the increased transcription of genes involved in fatty acid and triglyceride synthesis. nih.gov This includes the upregulation of key lipogenic genes such as sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (FASN), and stearoyl-CoA desaturase-1 (SCD-1). The increased expression of these genes results in an accumulation of triglycerides in the liver, leading to hepatic steatosis. nih.govnih.gov This effect has been consistently observed in various animal models treated with this compound. nih.gov The induction of hepatic lipogenesis is a major limiting factor for the therapeutic application of LXR agonists like this compound, despite their beneficial effects on cholesterol metabolism and atherosclerosis. nih.gov
Induction of Hepatic Lipogenesis
This compound, a potent synthetic agonist of Liver X Receptors (LXRs), plays a significant role in the regulation of lipid metabolism, particularly through the induction of hepatic lipogenesis. nih.govkarger.commdpi.com Activation of LXR by this compound leads to the upregulation of key genes involved in the synthesis of fatty acids and triglycerides. mdpi.com One of the primary targets is the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a major transcription factor that governs lipogenesis. nih.govnih.govcore.ac.uk
Research in various mouse models has consistently demonstrated that administration of this compound significantly increases the mRNA expression of SREBP-1c and its downstream targets, including Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase 1 (SCD-1). nih.govnih.govcore.ac.uk For instance, in diabetic db/db mice, this compound treatment resulted in the upregulation of SREBP1c, FAS, and stearoyl-CoA desaturase 1. nih.gov Similarly, short-term treatment of apolipoprotein E (APOE) knockout mice with this compound led to 15-fold and 6-fold increases in the hepatic mRNA expression of FASN and SCD1, respectively. mdpi.comnih.gov This stimulation of the lipogenic program is a direct consequence of LXR activation in hepatocytes. mdpi.com
The induction of these lipogenic genes promotes the synthesis of fatty acids, which are then esterified into triglycerides, leading to an accumulation of lipids within the liver. nih.govmdpi.com This effect is observed even with short-term administration, highlighting the compound's potent influence on hepatic lipid synthesis pathways. mdpi.com
Table 1: Effect of this compound on Hepatic Lipogenic Gene Expression in APOE Knockout Mice
| Gene | Fold Increase in mRNA Expression | Reference |
|---|---|---|
| Fatty Acid Synthase (FASN) | 15-fold | mdpi.comnih.gov |
| Stearoyl-CoA Desaturase 1 (SCD1) | 6-fold | mdpi.comnih.gov |
Impact on Liver Triglyceride Levels
A direct consequence of the this compound-induced upregulation of hepatic lipogenesis is a significant increase in liver triglyceride levels. nih.govcore.ac.uknih.gov Studies have shown that treatment with this LXR agonist leads to pronounced hepatic triacylglycerol accumulation. nih.gov In diabetic db/db mice, a 12-day administration of this compound resulted in severe hepatic triglyceride accumulation when compared to non-diabetic mice. nih.gov
Similarly, in atherosclerosis-susceptible apolipoprotein E knockout mice fed a low-fat diet, an 8-week treatment with this compound caused a marked 4.5-fold increase in hepatic triglyceride levels. nih.gov This accumulation of neutral lipids in the liver is a consistent finding across different animal models and experimental conditions, underscoring the powerful effect of this compound on liver lipid storage. nih.govnih.govalzdiscovery.org The increased synthesis of fatty acids, driven by the activation of the LXR-SREBP-1c pathway, directly contributes to the elevated production and subsequent storage of triglycerides in hepatocytes, a condition often referred to as liver steatosis. karger.com
Table 2: Impact of this compound on Hepatic Triglyceride Levels in Disease Models
| Animal Model | Treatment Duration | Outcome | Reference |
|---|---|---|---|
| db/db Diabetic Mice | 12 days | Severe hepatic triacylglycerol accumulation | nih.gov |
| Apolipoprotein E Knockout Mice | 8 weeks | 4.5-fold increase in hepatic triglyceride levels | nih.gov |
Inflammatory and Immune System Research
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties, largely attributed to its ability to inhibit the Nuclear Factor-κB (NF-κB) signaling pathway. nih.govnih.govfrontiersin.org NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.gov The activation of LXR by this compound interferes with this pathway, leading to a dampened inflammatory response. nih.gov
One of the key mechanisms involves preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov In its inactive state, NF-κB is bound to IκBα. Upon inflammatory stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. frontiersin.org Research has shown that LXR agonism with this compound can reduce IκBα degradation, thereby preventing NF-κB activation in macrophages. nih.gov This inhibition of the NF-κB pathway has been observed in various models, including rodent models of hemorrhagic shock and lipopolysaccharide (LPS)-stimulated macrophages, demonstrating a robust anti-inflammatory effect. nih.govnih.govfrontiersin.org
Consistent with its inhibition of the NF-κB pathway, this compound treatment leads to a significant reduction in the production of several key pro-inflammatory cytokines. nih.govfrontiersin.org Studies have demonstrated that LXR activation by this compound effectively suppresses the expression and secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govfrontiersin.orgoup.com
In a rodent model of hemorrhagic shock, animals treated with this compound showed lower plasma levels of TNF-α and IL-6 compared to vehicle-treated animals. nih.gov In vitro studies using LPS-stimulated macrophages have corroborated these findings, showing that this compound dose-dependently represses the upregulation of IL-1β and IL-6 at both the mRNA and protein levels. frontiersin.org Further research indicates that this compound can promote the degradation of TNF-α, IL-1β, and IL-6 mRNA, contributing to the suppression of their expression post-transcriptionally. oup.com This broad reduction in pro-inflammatory mediators underscores the potent anti-inflammatory capacity of this compound. nih.gov
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels
| Cytokine | Model System | Effect | Reference |
|---|---|---|---|
| TNF-α | Rodent Hemorrhagic Shock Model | Reduced plasma levels | nih.gov |
| IL-6 | Rodent Hemorrhagic Shock Model | Reduced plasma levels | nih.gov |
| IL-1β | LPS-stimulated RAW264.7 Macrophages | Dose-dependent reduction in mRNA and protein levels | frontiersin.org |
| IL-6 | LPS-stimulated RAW264.7 Macrophages | Dose-dependent reduction in mRNA and protein levels | frontiersin.org |
| TNF-α | Peritoneal Leukocytes (in vivo treatment) | 54% decrease in relative mRNA expression | nih.gov |
A novel anti-inflammatory mechanism of this compound involves the regulation of the alternative splicing of Myeloid Differentiation Primary Response 88 (MyD88) mRNA. nih.govnih.gov MyD88 is a crucial adaptor protein in the Toll-like receptor (TLR) signaling pathway, which is essential for initiating the innate immune response and activating NF-κB. nih.govfrontiersin.org
MyD88 mRNA can be spliced into different isoforms, including a full-length form (MyD88-L) and a shorter splice variant (MyD88-S). Research has shown that this compound treatment increases the level of the alternative short-form splice of MyD88 mRNA (MyD88-S). nih.govnih.gov This effect is achieved by down-regulating the expression of the splicing factor SF3A1. nih.govnih.gov The upregulation of the MyD88-S isoform, which acts as a dominant-negative inhibitor of TLR signaling, contributes to the NF-κB-mediated inhibition of inflammation. nih.gov In studies with RAW264.7 macrophages, this compound was found to dose-dependently increase the mRNA levels of the MyD88-S splicing isoform, while the levels of the MyD88-L isoform remained unchanged. nih.govresearchgate.net This regulation of MyD88 alternative splicing represents a distinct mechanism by which this compound exerts its anti-inflammatory effects. nih.govnih.gov
Upregulation of Tristetraprolin (TTP) and mRNA Degradation
The synthetic Liver X Receptor (LXR) agonist, this compound, has been shown to post-transcriptionally regulate inflammatory cytokine expression by influencing mRNA stability. A key mechanism in this process is the upregulation of Tristetraprolin (TTP), an RNA-binding protein known to promote the degradation of inflammation-associated mRNAs. sciengine.comnih.govfrontiersin.org Research indicates that this compound significantly increases the expression of both TTP mRNA and protein in macrophages. sciengine.comoup.com This elevation of TTP is crucial for the anti-inflammatory effects of LXR activation, as TTP binds to AU-rich elements within the 3'-untranslated region of cytokine mRNAs, targeting them for decay. sciengine.comnih.gov
Studies using THP-1 macrophages demonstrated that treatment with this compound promoted the degradation of mRNAs for inflammatory cytokines such as TNFα, IL-6, and IL-1β. oup.com The destabilization of TNFα mRNA by this compound was specifically shown to occur through its 3′-untranslated region. sciengine.com Furthermore, when TTP expression was antagonized using siRNA, the ability of this compound to mediate the decay of these inflammatory cytokine mRNAs was abrogated, confirming the essential role of TTP in this LXR-mediated anti-inflammatory pathway. sciengine.comoup.com TTP facilitates mRNA decay by recruiting the CCR4-NOT deadenylase and DCP1/DCP2 decapping complexes to the target transcript. frontiersin.orgbiorxiv.org
| Parameter | Observation with this compound Treatment | Reference |
|---|---|---|
| TTP mRNA Expression | Significantly elevated in THP-1 macrophages | oup.com |
| TTP Protein Expression | Significantly elevated in THP-1 macrophages | oup.com |
| Inflammatory Cytokine mRNA (TNFα, IL-6, IL-1β) | Degradation promoted in THP-1 macrophages | oup.com |
| Effect of TTP siRNA | Abrogated this compound-mediated inflammatory cytokine mRNA decay | sciengine.com |
Effects on MAPK Signaling (ERK1/2, p38MAPK)
The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK1/2 and p38MAPK, are critical regulators of inflammatory responses. nih.govplos.org The LXR agonist this compound has been found to modulate these pathways as part of its anti-inflammatory action. Specifically, in THP-1 macrophages stimulated with lipopolysaccharide (LPS), this compound repressed the phosphorylation of both ERK1/2 and p38 MAPK. sciengine.comoup.com This inhibition of phosphorylation is significant because the activation of these kinases is often required for the induction of cytokine expression. nih.govnih.gov
The suppression of p38 MAPK and ERK1/2 phosphorylation by this compound is linked to the increased expression of TTP and the subsequent decay of inflammatory cytokine mRNAs. sciengine.comoup.com The p38 MAPK pathway, in particular, is known to be involved in the regulation of TTP's function. nih.gov By inhibiting these key signaling kinases, this compound can effectively dampen the inflammatory cascade at multiple levels.
| Signaling Molecule | Effect of this compound in LPS-stimulated THP-1 Macrophages | Reference |
|---|---|---|
| Phosphorylated ERK1/2 | Repressed | sciengine.comoup.com |
| Phosphorylated p38MAPK | Repressed | sciengine.comoup.com |
Modulation of Chemokines (e.g., MCP-1, MIP-1α)
Chemokines such as Monocyte Chemoattractant Protein-1 (MCP-1) and Macrophage Inflammatory Protein-1α (MIP-1α) are potent chemoattractants for monocytes and other immune cells, playing a role in inflammatory conditions. nih.govarvojournals.org The effect of this compound on these chemokines appears to be context-dependent. In vitro studies have shown that this compound can reduce the expression of chemokines in macrophages. For instance, in RAW264.7 macrophages, this compound treatment led to a decrease in the levels of MCP-1 and MIP-1α. nih.gov
Modulation of Macrophage Function
Impact on Cholesterol Efflux
A primary and well-documented function of this compound is its ability to promote cholesterol efflux from macrophages, a critical step in reverse cholesterol transport (RCT). nih.gov This process is fundamental to preventing the formation of foam cells, which are cholesterol-laden macrophages characteristic of atherosclerotic plaques. nih.gov Treatment of human blood-derived macrophages with this compound substantially increases cholesterol efflux mediated by both high-density lipoprotein (HDL) and apolipoprotein A-I (apoA-I). nih.govresearchgate.net
This enhanced efflux is associated with the increased mRNA and protein expression of key transporters involved in cholesterol removal, including ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, and scavenger receptor class B type I (SR-BI). nih.gov this compound activates LXR, which in turn transcriptionally upregulates these genes. frontiersin.org For example, at concentrations of 5 and 10 μmol/L, this compound was shown to significantly increase HDL-mediated cholesterol efflux by 36% and 50%, respectively, and apoA-I-mediated efflux by 115% and 165%, respectively. nih.govresearchgate.net In vivo studies in mice have also confirmed that this compound administration promotes RCT from macrophages, partly by enriching HDL subclasses that improve the plasma's capacity to accept cholesterol. nih.govresearchgate.net
| Efflux Mediator | This compound Concentration | Increase in Cholesterol Efflux | Reference |
|---|---|---|---|
| HDL | 5 μmol/L | 36% | nih.govresearchgate.net |
| HDL | 10 μmol/L | 50% | nih.govresearchgate.net |
| apoA-I | 5 μmol/L | 115% | nih.govresearchgate.net |
| apoA-I | 10 μmol/L | 165% | nih.govresearchgate.net |
Alteration of Inflammatory Cytokine Expression in Macrophages
This compound demonstrates potent anti-inflammatory effects by altering the expression of inflammatory cytokines in macrophages. LXR activation by this compound has been shown to inhibit the expression of multiple pro-inflammatory genes. oup.comahajournals.org In various macrophage cell lines (such as THP-1, U937, and RAW 264.7) and in primary macrophages, this compound treatment suppresses the expression of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), particularly following stimulation with inflammatory agents like LPS. oup.comnih.govfrontiersin.org
The mechanisms for this suppression are multifaceted, including the transrepression of inflammatory transcription factors and the post-transcriptional degradation of cytokine mRNAs, as detailed in section 3.2.1.4. oup.com For example, this compound has been shown to dose-dependently repress LPS-induced increases in IL-1β and IL-6 mRNA and protein levels in RAW264.7 macrophages. frontiersin.org Similarly, it inhibited cytokine-induced osteopontin (OPN) expression in RAW 264.7 macrophages. ahajournals.org This broad suppression of inflammatory mediators underscores the significant role of LXR activation in controlling macrophage-driven inflammation. nih.gov
Effects on Macrophage Accumulation
In the context of atherosclerosis, the accumulation of macrophages within the arterial wall is a key pathological event. nih.gov Research in animal models suggests that this compound can reduce this accumulation. In a study using apolipoprotein E (ApoE) knockout mice with ligated carotid arteries, treatment with this compound dramatically reduced plaque formation and macrophage accumulation within the lesions. researchgate.net This effect is likely a consequence of both the enhanced cholesterol efflux, which prevents foam cell formation, and the suppression of inflammatory signals that attract macrophages to the site. nih.gove-century.us By reducing the number of macrophages in atherosclerotic plaques, this compound can mitigate the local inflammatory response and slow the progression of the disease. e-century.us
Lung Inflammation and Injury
The compound this compound has been investigated for its role in modulating inflammatory responses within the lungs, particularly in the context of acute lung injury. Research has explored its effects on key inflammatory mediators and the infiltration of immune cells.
Reduction of Lung Injury and Neutrophil Infiltration
This compound has demonstrated a capacity to suppress inflammatory responses in animal models of acute lung injury (ALI). nih.gov In a study involving rats with ALI induced by lipopolysaccharide (LPS), pretreatment with this compound led to a significant reduction in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in the bronchoalveolar lavage fluid (BALF). nih.gov Concurrently, the level of the anti-inflammatory cytokine IL-10 was elevated. nih.gov
Furthermore, this compound treatment was associated with a decrease in the total number of inflammatory cells and protein concentration in the BALF. nih.gov A key indicator of neutrophil infiltration, myeloperoxidase (MPO) activity in lung tissue, was also lower in rats pretreated with the compound. nih.gov These biochemical changes were accompanied by less severe histopathological changes in the lung tissue. nih.gov The potential mechanism underlying these anti-inflammatory effects is believed to involve the inhibition of nuclear factor-kappa B (NF-κB) activation and the downregulation of adhesion molecules like ICAM-1. nih.gov
Table 1: Effect of this compound on Inflammatory Markers in a Rat Model of Acute Lung Injury
| Inflammatory Marker | Effect of this compound Pretreatment |
|---|---|
| TNF-α in BALF | Reduced |
| IL-1β in BALF | Reduced |
| IL-6 in BALF | Reduced |
| IL-10 in BALF | Elevated |
| Total Inflammatory Cells in BALF | Decreased |
| Pulmonary MPO Activity | Lowered |
Adverse Effects in Cigarette Smoke Exposure Models
While this compound has shown protective effects in some models of lung injury, its performance in the context of chronic inflammatory conditions, such as those induced by allergens or cigarette smoke, is less clear. In a murine model of chronic asthma, where inflammation was induced by ovalbumin, this compound failed to reduce the infiltration of inflammatory cells into the airways. nih.gov Similarly, it did not decrease the levels of Th2 cytokines, which are crucial mediators in allergic inflammation. nih.gov
Research into the protective role of Liver X Receptors (LXRs), which this compound activates, in lung inflammation induced by cigarette smoke has noted that while an inhibitory effect on emphysema has been observed with this compound, the compound lacks high selectivity for LXRs and may activate other nuclear receptors. tandfonline.com This suggests that its effects in the complex inflammatory environment created by cigarette smoke may not be solely attributable to LXR activation. tandfonline.com Cigarette smoke exposure is known to induce a significant inflammatory response characterized by a substantial increase in inflammatory cells, particularly neutrophils and macrophages, in the lungs. tandfonline.com
Glomerular Endothelial Cell Function
This compound has been studied for its impact on the function of glomerular endothelial cells (GECs), which play a critical role in maintaining the integrity of the kidney's filtration barrier.
Upregulation of Thrombomodulin (TM) Expression
Research has shown that activation of the Liver X Receptor (LXR) by this compound leads to the upregulation of both the expression and activity of thrombomodulin (TM) in glomerular endothelial cells. iiarjournals.org TM is a crucial vasoprotective molecule on the surface of endothelial cells that helps maintain homeostasis and suppresses inflammation and thrombosis. iiarjournals.org This effect was found to be mediated specifically through LXR-α, not LXR-β. iiarjournals.org The upregulation of TM is significant as dysfunction of GECs can lead to various kidney pathologies, including proteinuria and inflammation. iiarjournals.org
Enhancement of LXRα and p300 Interaction
The mechanism by which this compound upregulates TM involves the modulation of transcriptional machinery. Co-immunoprecipitation experiments have revealed that treatment with this compound enhances the physical interaction between LXR-α and the transcriptional coactivator p300 in GEC extracts. iiarjournals.org This enhanced complex formation is thought to contribute to the increased gene expression of TM. iiarjournals.org Additionally, this compound treatment was observed to inhibit nuclear factor-κB (NF-κB) signaling, which may act as a negative regulator of TM expression. iiarjournals.org The removal of NF-κB's inhibitory influence, possibly through competition for p300, may further contribute to the this compound-induced expression of the TM gene. iiarjournals.org
Cancer Research
The synthetic LXR agonist this compound has been investigated for its potential anti-cancer properties across a variety of human cancer cell lines. Studies have reported its ability to inhibit cell proliferation and affect cell cycle progression. iiarjournals.orgmdpi.com
The anti-proliferative effects of this compound have been observed in several types of cancer cells, including those from prostate, breast, and ovarian cancers. iiarjournals.orgmdpi.comnih.gov For instance, in ovarian carcinoma cell lines (CaOV3, SKOV3, and A2780), this compound treatment resulted in a significant, dose- and time-dependent inhibition of cell growth. nih.gov Treatment with 20 μM of the compound for 72 hours led to a notable decrease in cell number compared to untreated cells. nih.gov The mechanism behind this effect appears to involve cell cycle arrest, specifically in the G1 phase. nih.gov
In lung cancer research, this compound has been shown to sensitize naturally resistant A549 human lung cancer cells to epidermal growth factor receptor-tyrosine kinase inhibitor (EGFR-TKI) treatment. nih.gov Furthermore, in combination with the EGFR-TKI gefitinib (B1684475), this compound has been found to inhibit the migration and invasion of non-small-cell lung cancer cells both in vitro and in vivo. nih.gov
The compound's impact on cell cycle regulatory proteins has also been noted. In prostate cancer cells, LXR agonists have been shown to cause G1 cell cycle arrest by reducing the expression of S-phase kinase-associated protein 2 (Skp2), which leads to the accumulation of the cell cycle inhibitor p27Kip. iiarjournals.org
Table 2: Anti-proliferative Effects of this compound on Ovarian Cancer Cell Lines
| Cell Line | Change in Cell Number vs. Control (20 μM this compound, 72h) |
|---|---|
| CaOv3 | 34% ± 9% decrease |
| SKOV3 | 32% ± 4% decrease |
| A2780 | 32% ± 12% decrease |
Data from a study on the anti-proliferative effects of this compound. nih.gov
Anti-proliferative and Apoptotic Effects
The synthetic Liver X Receptor (LXR) agonist, this compound, has demonstrated significant anti-proliferative and pro-apoptotic activities across a range of cancer models. Research indicates that its mechanisms involve halting cell growth, inducing programmed cell death, and arresting the cell cycle at critical checkpoints.
Inhibition of Cell Proliferation in Various Cancer Cell Lines (e.g., Prostate, Breast, Lung, Ovarian, Hepatocellular Carcinoma)
This compound has been shown to inhibit cell proliferation in a dose- and time-dependent manner across numerous human cancer cell lines. nih.govnih.gov Studies have documented its efficacy in suppressing the growth of cancers originating from various tissues.
Prostate Cancer: The compound effectively inhibits the proliferation of different stages of LNCaP human prostate cancer cells, as well as PC-3 and DU-145 cell lines. nih.goviiarjournals.orgnih.gov
Breast Cancer: Anti-proliferative effects have been observed in MCF-7 breast cancer cells. iiarjournals.orgiiarjournals.org
Lung Cancer: this compound suppresses the growth of non-small cell lung cancer cell lines, including H1299 and A549. iiarjournals.orgiiarjournals.orgnih.gov
Ovarian Carcinoma: Significant inhibition of cell proliferation has been recorded in CaOV3, SKOV3, and A2780 ovarian cancer cells. nih.govresearchgate.netdntb.gov.ua Treatment with 20 μM of this compound for 72 hours resulted in a cell number reduction of 34% in CaOv3, 32% in SKOV3, and 32% in A2780 cells compared to untreated controls. nih.gov
Hepatocellular Carcinoma: The compound has been shown to inhibit the proliferation of hepatocellular carcinoma cells, including HepG2 and SMMC-7721, in a dose-dependent manner. iiarjournals.orgnih.govphysiology.org
| Cancer Type | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Prostate Cancer | LNCaP, PC-3, DU-145 | Inhibited proliferation | nih.goviiarjournals.orgnih.gov |
| Breast Cancer | MCF-7 | Suppressed proliferation | iiarjournals.orgiiarjournals.org |
| Lung Cancer | H1299, A549 | Suppressed growth | iiarjournals.orgiiarjournals.orgnih.gov |
| Ovarian Carcinoma | CaOV3, SKOV3, A2780 | Significantly inhibited proliferation | nih.govresearchgate.netdntb.gov.ua |
| Hepatocellular Carcinoma | HepG2, SMMC-7721 | Inhibited proliferation | iiarjournals.orgnih.govphysiology.org |
Induction of Apoptosis
This compound is capable of inducing programmed cell death, or apoptosis, in several cancer cell types. In ovarian carcinoma cells, treatment with this compound leads to a significant induction of apoptosis. nih.govresearchgate.netdntb.gov.ua Similarly, in A549 lung cancer cells, this compound, particularly in combination with gefitinib, dramatically increases the percentage of apoptotic cells. nih.gov This pro-apoptotic effect is often mediated through the activation of caspase pathways. nih.gov For instance, in melanoma cells, this compound induces apoptosis in a dose-dependent manner through the caspase-3 pathway. nih.govnih.gov However, some studies on cell lines such as PC-3, H1299, MCF-7, and HepG2 did not observe a significant apoptotic cell population following this compound treatment alone, suggesting the pro-apoptotic effects can be cell-type specific. iiarjournals.orgiiarjournals.org
Cell Cycle Arrest (e.g., G1 phase, S-phase reduction)
A primary mechanism for the anti-proliferative effect of this compound is the induction of cell cycle arrest. iiarjournals.org Treatment with this compound consistently leads to an arrest in the G1 phase of the cell cycle, accompanied by a reduction in the percentage of cells in the S phase. nih.goviiarjournals.orgiiarjournals.org This effect has been documented across a variety of cancer cell lines, including prostate (LNCaP), lung (H1299), breast (MCF-7), hepatocellular (HepG2), and ovarian (CaOV3) cancer cells. nih.goviiarjournals.org In LNCaP cells, this compound was found to lower the percentage of cells in the S-phase. researchgate.netmdpi.com Similarly, in ovarian cancer cells, the compound decreased the percentage of cells in the S phase and increased the population in the G0/G1 phase, indicating an arrest at the G1-S checkpoint. nih.gov In A549 lung cancer cells, a combination treatment with this compound and gefitinib led to an increase in the number of cells in the G0/G1 phases and a corresponding decrease in S phase cells. nih.gov
Molecular Mechanisms in Cancer Pathways
The anti-cancer effects of this compound are rooted in its ability to modulate key proteins and signaling pathways that govern cell cycle progression and survival.
Regulation of Cell Cycle Proteins (e.g., p27Kip1, Skp2, cyclin D1, p21)
This compound influences the expression and activity of several critical cell cycle regulatory proteins. A key mechanism is the modulation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1 and its regulator, S-phase kinase-associated protein 2 (Skp2). iiarjournals.orgiiarjournals.org
p27Kip1 and Skp2: In LNCaP prostate cancer cells, this compound treatment leads to the accumulation of the cell cycle inhibitor p27Kip1 by reducing the expression of Skp2, which targets p27Kip1 for degradation. iiarjournals.orgiiarjournals.orgresearchgate.net This effect on Skp2 and p27Kip1 has also been observed in ovarian cancer cells. researchgate.net The overexpression of Skp2 was found to partially block the suppressive effect of this compound, highlighting the importance of this axis. nih.goviiarjournals.org
Cyclin D1: this compound has been shown to decrease the expression of cyclin D1 in breast cancer and lung cancer cells. iiarjournals.orgnih.gov
p21: The effect on p21 appears to be more cell-type dependent. While one study reported no effect on p21Cip expression in LNCaP cells, other research in ovarian and hepatocellular carcinoma cells demonstrated an induction of p21 following this compound treatment. iiarjournals.orgresearchgate.netmdpi.comovid.com
| Protein | Effect of this compound | Cancer Type / Cell Line | Reference |
|---|---|---|---|
| p27Kip1 | Upregulation / Accumulation | Prostate (LNCaP), Ovarian | iiarjournals.orgiiarjournals.orgresearchgate.netresearchgate.net |
| Skp2 | Downregulation | Prostate (LNCaP), Breast (MCF-7), Lung (H1299), Hepatocellular (HepG2) | iiarjournals.orgiiarjournals.orgresearchgate.net |
| Cyclin D1 | Downregulation | Breast (MCF-7), Lung (A549), Hepatocellular Carcinoma | iiarjournals.orgnih.govmdpi.com |
| p21 | Upregulation / No significant effect | Ovarian, Hepatocellular Carcinoma / Prostate (LNCaP) | iiarjournals.orgresearchgate.netmdpi.comovid.com |
Modulation of Signaling Pathways (e.g., AKT, NF-κB, MAPK)
This compound exerts its anti-tumor effects by intervening in crucial intracellular signaling cascades that promote cancer cell survival and proliferation.
AKT Pathway: In prostate cancer cells, which often exhibit consistent activation of the AKT survival pathway, this compound can downregulate this pathway, leading to the induction of apoptosis. nih.gov Studies in A549 lung cancer cells also showed that this compound treatment reduced the phosphorylation of Akt in a time- and dose-dependent manner. nih.gov
NF-κB Pathway: this compound has been shown to inhibit the NF-κB signaling pathway. amegroups.cn In alveolar epithelial cells, the compound was able to reverse inflammatory effects by inhibiting this pathway, suggesting a mechanism that could be relevant in inflammation-driven cancers. amegroups.cn
MAPK Pathway: Research in non-small-cell lung cancer indicates that this compound, in combination with gefitinib, can inhibit cancer cell migration and invasion, with the effect potentially being achieved through the inhibition of the ERK/MAPK signaling pathway. nih.gov
Crosstalk with Other Nuclear Receptors (e.g., FXR, PPARγ)
The activation of Liver X receptors (LXRs) by agonists like this compound can lead to complex interactions with other nuclear receptor signaling pathways, notably the Peroxisome Proliferator-Activated Receptor (PPAR) family. Research has demonstrated that a crosstalk mechanism exists between LXR and PPARα, which are both crucial regulators of fatty acid metabolism. oup.comnih.gov Specifically, LXR activation has been shown to suppress the signaling of PPARα. oup.comnih.gov
In experimental settings, the overexpression of LXRα or LXRβ has been found to inhibit PPARα-induced activity in luciferase reporter gene assays. oup.com This suppressive effect is enhanced by the presence of LXR agonists, including this compound. oup.comnih.gov The proposed mechanism involves competition for the shared heterodimer partner, Retinoid X Receptor (RXRα). nih.gov Gel shift assays have indicated that LXR activation reduces the binding of the PPARα/RXRα heterodimer to its DNA response element. oup.comnih.gov Furthermore, in-vitro protein binding studies have shown that activating LXR with an agonist promotes the formation of LXR/RXRα and LXR/PPARα heterodimers, which in turn leads to a reduction in the formation of the functional PPARα/RXRα complex. nih.gov
This interaction is not merely a laboratory phenomenon; in-vivo administration of an LXR ligand to mice resulted in a significant decrease in the hepatic mRNA levels of genes targeted by PPARα. nih.gov This suggests a regulatory network where LXR and PPAR pathways exert reciprocal control over fatty acid synthesis and degradation. oup.comnih.gov While Farnesoid X Receptor (FXR) and PPARγ are known to engage in crosstalk to regulate hepatic stellate cells and liver fibrosis, the direct role of this compound in mediating a three-way interaction with both receptors requires further elucidation. nih.gov
| Interacting Receptor | Effect of this compound-Induced LXR Activation | Mechanism | Outcome |
|---|---|---|---|
| PPARα | Suppression of PPARα signaling oup.comnih.gov | Reduced binding of PPARα/RXRα to DNA; competition for RXRα oup.comnih.gov | Decreased expression of PPARα target genes involved in fatty acid degradation nih.gov |
Influence on Cholesterol Transport and Lipogenesis/Glycogenesis
This compound, as a potent LXR agonist, significantly influences lipid homeostasis by modulating genes involved in reverse cholesterol transport (RCT) and lipogenesis. karger.comnih.gov Activation of LXRs by this compound induces the transcription of genes that facilitate the removal of cholesterol from peripheral tissues, its transport to the liver for conversion to bile acids, and its subsequent excretion. karger.comnih.gov Studies in mice have shown that administration of this compound promotes RCT from macrophages, evidenced by an increased content of macrophage-derived cholesterol in the plasma, liver, and feces. nih.govsemanticscholar.org This is associated with an improved capacity of plasma to facilitate cellular cholesterol release. nih.gov
However, the therapeutic potential of LXR agonists is complicated by their powerful effect on lipogenesis. This compound stimulates hepatic lipogenesis primarily through the upregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor controlling the synthesis of fatty acids. karger.comnih.govbmbreports.org This leads to increased expression of lipogenic genes such as Fatty Acid Synthase (FAS) and Stearoyl-CoA Desaturase 1 (SCD-1). nih.govbmbreports.org The consequence of this potent induction of lipogenesis is often the development of hypertriglyceridemia and hepatic steatosis (fatty liver) in animal models. karger.comnih.gov For instance, administration of this compound to db/db diabetic mice resulted in severe hypertriglyceridemia and accumulation of triglycerides in the liver. nih.gov The compound's effects can also lead to a metabolic shift from gluconeogenesis toward lipogenesis. nih.gov
| Metabolic Pathway | Key Target Genes/Proteins Affected | Observed Effect |
|---|---|---|
| Reverse Cholesterol Transport (RCT) | ABCA1, ABCG1 karger.com | Promotes cholesterol efflux from macrophages and increases RCT nih.govsemanticscholar.org |
| Lipogenesis | SREBP-1c, FAS, SCD-1 nih.govbmbreports.org | Strongly induces fatty acid and triglyceride synthesis, leading to hyperlipidemia and hepatic steatosis karger.comnih.gov |
| Gluconeogenesis | Phosphoenolpyruvate carboxykinase (PEPCK) nih.gov | Suppressed expression, suggesting a shift away from glucose production nih.gov |
Autophagy Induction
Recent research has identified a role for this compound in the induction of autophagy, a cellular process for degrading and recycling cellular components. Studies investigating sepsis-induced acute lung injury (ALI) found that LXRα may regulate autophagy. frontiersin.org In both animal and cell-based models of ALI, the LXR agonist this compound was shown to alleviate lung damage and reduce the expression of inflammatory factors. frontiersin.org This protective effect was linked to the enhancement of macrophage autophagy. frontiersin.org When autophagy was inhibited with the chemical inhibitor 3-MA, the protective effects of this compound against inflammatory damage were diminished, confirming the importance of autophagy in its mechanism of action in this context. frontiersin.org This suggests that this compound can attenuate injury by promoting macrophage autophagy. frontiersin.org
Anti-metastatic and Anti-invasion Effects
Reduction of Metastasis and Invasion (e.g., in Lung Cancer, Breast Cancer)
The LXR agonist this compound has demonstrated potential anti-cancer properties by inhibiting the migration and invasion of cancer cells. nih.govnih.gov In non-small-cell lung cancer (NSCLC), this compound was found to inhibit the invasion and migration of A549 cells in a dose-dependent manner. nih.gov Further in-vivo studies using an orthotopic lung cancer model in nude mice showed that treatment with this compound, particularly in combination with other agents, resulted in a slower rate of metastasis compared to control groups. nih.gov The antineoplastic properties of synthetic LXR agonists like this compound have also been reported in other human carcinomas, including breast and prostate cancer. nih.goviiarjournals.org Research has shown this compound can suppress the proliferation of various human cancer cell lines, including those from breast cancer. iiarjournals.org
Inhibition of Matrix Metalloproteinase (MMP-9) Levels
A key mechanism underlying the anti-metastatic effects of this compound is its ability to downregulate the expression of Matrix Metalloproteinase-9 (MMP-9). nih.gov MMPs are enzymes that degrade the extracellular matrix, a critical step in cancer cell invasion and metastasis. plos.org In studies on NSCLC A549 cells, treatment with this compound led to a downregulation of MMP-9 expression. nih.gov This effect was linked to the repression of the NF-κB signaling pathway, as NF-κB is known to bind to the MMP-9 promoter. nih.gov The activation of LXRβ by this compound was specifically implicated in this repressive action on the NF-κB/MMP-9 signaling axis, thereby inhibiting the invasive and metastatic capabilities of the lung cancer cells. nih.gov
Synergistic Effects with Chemotherapeutics/Targeted Therapies
This compound has been investigated for its ability to work synergistically with targeted cancer therapies, particularly in overcoming drug resistance. In lung cancer, which can develop resistance to epidermal growth factor receptor-tyrosine kinase inhibitors (EGFR-TKIs) like gefitinib, this compound has shown promise. nih.gov Studies on the naturally EGFR-TKI-resistant A549 human lung cancer cell line found that this compound could sensitize these cells to gefitinib treatment. nih.gov The combination of this compound and gefitinib led to a dramatic increase in apoptosis and induced G1/G0 phase cell cycle arrest compared to either drug used alone. nih.gov
This synergistic effect appears to be dependent on LXRβ expression and is mediated, at least in part, by the inhibition of the PI3K/Akt signaling pathway, a key survival pathway in cancer cells. nih.gov The combination treatment substantially reduced the phosphorylation of key proteins in this pathway, including PI3K, PDK1, and Akt. nih.gov In-vivo models have also confirmed that the combination of this compound and gefitinib can inhibit the migration and invasion of lung cancer more effectively than single-agent treatment. nih.gov
| Cell Group | Synergistic Index (SI) | Interpretation |
|---|---|---|
| Negative Control | 2.75 nih.gov | Significant Synergistic Effect nih.gov |
| LXRα Knockdown | 2.26 nih.gov | Significant Synergistic Effect nih.gov |
| LXRβ Knockdown | 1.06 nih.gov | Slightly Synergistic Effect nih.gov |
Note: Data derived from a study on A549 cells, indicating that the synergistic effect is dependent on LXRβ expression. nih.gov
Potentiation of Sorafenib (B1663141) in Hepatocellular Carcinoma
Research has demonstrated that this compound can potentiate the antitumor effects of sorafenib, a first-line therapy for hepatocellular carcinoma (HCC). In a subset of HCC cells, the combination of this compound and sorafenib resulted in a synergistic suppression of cell growth. nih.gov This enhanced effect was observed in HCC cells expressing a high LXRβ/α ratio. mdpi.comresearchgate.net In vivo studies using xenograft models of HCC confirmed these findings, showing that the combination treatment significantly enhanced the antitumor effects of sorafenib alone. nih.govresearchgate.net The underlying mechanism involves the this compound-mediated decrease of both phosphorylated MET (pMET) and phosphorylated EGFR (pEGFR), which are associated with sorafenib resistance. nih.govresearchgate.net Interestingly, treatment with sorafenib alone was observed to up-regulate pMET and pEGFR, suggesting a compensatory activation pathway that this compound can effectively inhibit. nih.govresearchgate.net
| Treatment Group | Effect on Tumor Volume | Effect on Tumor Weight | Key Molecular Changes |
|---|---|---|---|
| Control | Baseline Growth | Baseline Weight | N/A |
| Sorafenib alone | Inhibition of growth | Reduction in weight | Up-regulation of pMET and pEGFR |
| This compound alone | Inhibition of growth | Reduction in weight | Significant decrease in pMET and pEGFR |
| Sorafenib + this compound | Significantly enhanced inhibition of growth | Significantly enhanced reduction in weight | Significant decrease in pMET and pEGFR |
Efficacy against Tyrosine Kinase Inhibitor (TKI) Resistance in NSCLC (e.g., Gefitinib)
This compound has shown promise in overcoming resistance to epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitors (TKIs) like gefitinib in non-small cell lung cancer (NSCLC). Studies have found that this compound can sensitize naturally EGFR-TKI-resistant A549 human lung cancer cells to gefitinib treatment. nih.gov This resensitization is dependent on the expression of LXRβ and is achieved by inhibiting the activation of the Akt signaling pathway. nih.gov Specifically, the combination of this compound and gefitinib has been shown to substantially reduce the phosphorylation of key proteins in the PI3K/Akt pathway, including PI3K p55, PDK1, and Akt, as well as ERK. nih.gov
Furthermore, the combination of this compound and gefitinib can inhibit the migration and invasion of lung cancer cells both in vitro and in vivo. nih.gov This effect is potentially mediated through the inhibition of the ERK/MAPK signaling pathway. nih.gov In A549 cells, the combination treatment was found to decrease the expression of MMP9, a protein associated with metastasis. nih.gov In another cell line, HCC827-8-1, the combination increased the expression of E-cadherin, a protein important for cell adhesion and often lost during cancer progression. nih.gov
Combination with PPARγ Agonists
The interplay between LXR and peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathways has been explored in the context of cancer therapy. Research in androgen-independent prostate cancer cells (DU145) has shown that this compound can act synergistically with lycopene, a compound known to activate the PPARγ-LXRα-ABCA1 pathway. nih.gov This combination resulted in a synergistic inhibition of cell proliferation and enhanced expression of PPARγ, LXRα, and ABCA1 proteins. nih.gov This suggests that combining LXR agonists like this compound with PPARγ activators could be a viable strategy to inhibit the growth of certain cancer cells. Combining PPARγ agonists with other anticancer agents has been shown to be an effective strategy for cancer treatment. researchgate.net
Specific Cancer Types Research
Prostate Cancer
The antiproliferative effects of this compound have been extensively studied in various prostate cancer cell lines. Treatment with this compound has been shown to inhibit the proliferation of different progression stages of LNCaP human prostate cancer cells. iiarjournals.orgiiarjournals.org The mechanism of action involves G1 cell cycle arrest, which is achieved by reducing the expression of S-phase kinase-associated protein 2 (Skp2), leading to the accumulation of the cell cycle inhibitor p27Kip. iiarjournals.orgiiarjournals.orgaacrjournals.org
In addition to its effects on the cell cycle, this compound also acts as an androgen receptor (AR) antagonist in human prostate cancer cells. nih.gov It competes with androgens for ligand binding to the AR and suppresses AR transcription, thereby inhibiting androgen-stimulated proliferation. nih.gov In vivo studies have further substantiated these findings, with oral administration of this compound suppressing the growth of LNCaP prostate cancer xenografts in athymic mice and delaying the progression of androgen-dependent tumors to an androgen-independent state. iiarjournals.orgiiarjournals.orgnih.gov
| Prostate Cancer Cell Line | Observed Effect of this compound | Underlying Mechanism |
|---|---|---|
| LNCaP | Inhibited proliferation, G1 cell cycle arrest | Reduced Skp2 expression, accumulation of p27Kip, AR antagonism |
| PC-3 | Relatively insensitive to proliferation inhibition | Lower LXRα expression levels |
| DU145 | Inhibited proliferation (synergistically with lycopene) | Activation of PPARγ-LXRα-ABCA1 pathway |
Breast Cancer
This compound has also been investigated for its potential in treating breast cancer. In MCF-7 breast cancer cells, this compound suppressed the mRNA and protein expression of Skp2, cyclin A2, cyclin D1, and estrogen receptor (ER) α. iiarjournals.org It also increased the protein expression of p53 and decreased the phosphorylation of the retinoblastoma (Rb) protein, which is associated with cell cycle inhibition. iiarjournals.org Similar to its action in prostate cancer, this compound inhibits the proliferation of breast cancer cell lines, and this effect is correlated with the level of LXRα expression. aacrjournals.org In ERα-positive breast cancer cell lines like MCF7 and T47D, LXR agonists have a more pronounced antiproliferative effect, which is nearly abolished in ERα-negative cell lines such as MDA-MB231 and SK-BR3. oup.com
Non-Small Cell Lung Cancer (NSCLC)
In the context of NSCLC, this compound has demonstrated antiproliferative effects. iiarjournals.org As detailed in section 3.3.4.2, a significant area of research has been its ability to overcome TKI resistance. nih.govnih.gov this compound can reverse resistance to EGFR-TKIs in certain NSCLC cell lines by inhibiting the PI3K/Akt signaling pathway. nih.gov Furthermore, its combination with gefitinib has been shown to inhibit cancer cell migration and invasion, key processes in metastasis. nih.gov In mouse models of pulmonary carcinoma, this compound treatment resulted in inhibitory effects and the prevention of metastasis. mdpi.comresearchgate.net
Hepatocellular Carcinoma (HCC)
The synthetic liver X receptor (LXR) agonist, this compound, has demonstrated varied effects in preclinical models of hepatocellular carcinoma (HCC), suggesting a complex role in this malignancy. Several studies have indicated its potential as an anti-cancer agent. In both in vitro and in vivo models, this compound has been shown to inhibit the proliferation of HCC cells in a dose-dependent manner. nih.govresearchgate.net This anti-proliferative effect is linked to the compound's ability to decrease glycometabolism in cancer cells. nih.gov
Mechanistically, this compound upregulates the expression of LXRα while downregulating the glucose transporter Glut1 and matrix metalloproteinase-9 (MMP9). nih.gov This leads to a reduction in cellular glucose concentration and ATP levels, thereby inhibiting the growth, invasion, and migration of HCC cells. nih.gov In xenograft models using nude mice, treatment with this compound resulted in significantly smaller and slower-growing tumors compared to control groups. nih.govfrontiersin.org Furthermore, this compound has been found to potentiate the antitumor effects of the first-line therapy sorafenib in HCC cells that express a high LXRβ/α ratio. researcher.life
Conversely, one study presents a contrasting outcome. In a non-alcoholic steatohepatitis (NASH) mouse model, long-term administration of this compound in combination with a high-fat diet and oxidative stress (induced by carbon tetrachloride) led to the development of well-differentiated HCC. wikipedia.orgega-archive.org This finding suggests that in the context of NASH-related liver disease, prolonged LXR agonist stimulation could potentially contribute to hepatocarcinogenesis. wikipedia.orgega-archive.org
| Model System | Key Findings | Mechanism of Action |
|---|---|---|
| In vitro (SMMC-7721 and HepG2 cells) | Inhibited cell proliferation, invasion, and migration in a dose-dependent manner. | Upregulated LXRα, downregulated Glut1 and MMP9, leading to decreased cellular glucose and ATP. nih.gov |
| In vivo (Nude mice xenograft) | Reduced tumor weight and volume. | Inhibited growth of HCC xenografts by reducing intracellular glucose levels. nih.govfrontiersin.org |
| In vivo (NASH mouse model) | Induced development of well-differentiated HCC with long-term administration. | Combined effects of LXR agonist stimulation, high-fat diet, and oxidative stress. wikipedia.orgega-archive.org |
Ovarian Cancer
This compound has been investigated for its therapeutic potential in ovarian cancer, with preclinical studies demonstrating significant anti-tumor effects. nih.govfrontiersin.org Research has shown that this compound inhibits the proliferation of various human ovarian cancer cell lines, including CaOV3, SKOV3, and A2780, in a time- and dose-dependent manner. nih.govnih.gov This inhibition of cell growth is a notable finding in the search for more effective chemotherapeutic agents for ovarian cancer, a disease often associated with chemoresistance and poor prognosis. nih.gov
The anti-proliferative effects of this compound are associated with its ability to induce cell cycle arrest at the G0/G1 phase. nih.gov This is accompanied by a decrease in the S and G2/M phases of the cell cycle. nih.gov At the molecular level, treatment with this compound leads to an induction of the cyclin-dependent kinase inhibitors p21 and p27, with a concurrent reduction in the phosphorylation of the retinoblastoma (Rb) protein. nih.gov
In addition to inhibiting proliferation, this compound also induces apoptosis, or programmed cell death, in ovarian carcinoma cells. nih.gov This is evidenced by the significant induction of caspase-3 and BAX gene expression, as well as an increase in caspase activity. nih.gov Interestingly, some studies suggest that the anti-proliferative and cytotoxic effects of this compound in ovarian cancer cells may occur through an LXR-independent mechanism. nih.gov
| Cell Lines | Effect of this compound | Molecular Observations |
|---|---|---|
| CaOV3, SKOV3, A2780 | Inhibition of cell proliferation in a time- and dose-dependent manner. nih.govnih.gov | Induction of p21 and p27, and reduction in phospho-Rb protein levels. nih.gov |
| CaOV3, SKOV3, A2780 | Arrest in the G1 cell cycle phase. nih.gov | Significant decrease in S and G2/M phases. nih.gov |
| CaOV3, SKOV3, A2780 | Induction of apoptosis. nih.gov | Significant induction of Caspase-3 and BAX gene expression and increased caspase activity. nih.gov |
Acute Myeloid Leukemia (AML) and T-Acute Lymphoblastic Leukemia
Research into the effects of this compound in acute myeloid leukemia (AML) and T-acute lymphoblastic leukemia (T-ALL) has revealed potential therapeutic avenues, primarily through the activation of Liver X Receptors (LXRs). In the context of AML, studies have shown that while the rexinoid bexarotene (B63655) can induce differentiation of AML cells, its combination with LXR agonists like this compound results in a more potent effect. nih.govresearchgate.net This combination has been observed to induce significant differentiation and cytotoxicity in both AML cell lines and primary human AML cells, while notably not affecting normal progenitor cells. nih.govresearchgate.net This suggests a deregulation of RXR/LXR-regulated gene expression in AML cells, which could be exploited for differentiation therapy in non-acute promyelocytic leukemia (non-APL) types of AML. nih.govresearchgate.net
In T-ALL, the focus has been on the broader class of LXR agonists. Treatment of T-cell blasts from healthy donors with this compound and another LXR agonist, GW3965, was found to strongly inhibit interleukin-2 (IL-2) and interleukin-7 (IL-7) induced proliferation. nih.gov This inhibition was achieved by inducing cell-cycle arrest in the G1 phase, which was primarily mediated through the inhibited hyperphosphorylation of the retinoblastoma (Rb) protein. nih.gov A study using the LXR agonist GW3965 on the Jurkat and SupT1 human T-ALL cell lines demonstrated a significant decrease in cell proliferation rates and colony-forming abilities, alongside an increase in apoptosis rates. nih.gov This effect was linked to the suppressor of cytokine signaling-3 (SOCS3) pathway. nih.gov
| Disease | Compound(s) | Key Findings | Mechanism of Action |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) | This compound in combination with Bexarotene | Induced potent differentiation and cytotoxicity in AML cell lines and primary human AML cells. nih.govresearchgate.net | Activation of Retinoid X Receptors (RXRs) and Liver X Receptors (LXRs). nih.govresearchgate.net |
| T-Acute Lymphoblastic Leukemia (T-ALL) | This compound and GW3965 | Inhibited IL-2 and IL-7 induced T-cell blast proliferation. nih.gov | Induced G1 phase cell-cycle arrest via inhibited hyperphosphorylation of the Rb protein. nih.gov |
| T-Acute Lymphoblastic Leukemia (T-ALL) | GW3965 | Decreased cell proliferation and colony-forming abilities; increased apoptosis in Jurkat and SupT1 cells. nih.gov | Mediated through the SOCS3 pathway. nih.gov |
Colorectal Cancer
In the realm of colorectal cancer research, the LXR agonist this compound has been shown to exert anti-tumor effects through the induction of a specific form of programmed cell death known as pyroptosis. nih.gov Studies on human colon cancer cell lines, such as HCT116, HT29, HCT8, and SW480, have demonstrated that this compound can reduce cell viability in a dose- and time-dependent manner. nih.gov This effect is largely attributed to the compound's ability to induce cell death. nih.gov
The mechanism of action is believed to be dependent on LXRβ. nih.gov The induction of cell death in colon cancer cells by this compound is a necrotic-like process. nih.gov Further investigation into the impact of LXR activation on colorectal cancer stem cells (CSCs) has shown that this compound can reduce the viability, proliferation, clonogenicity, and migration of these cells. nih.gov In treated CSCs, LXR activation up-regulated the expression of ABC transporters such as ABCA1, ABCG5, and ABCG8. nih.gov
| Model System | Effect of this compound | Key Observations |
|---|---|---|
| Human colon cancer cell lines (HCT116, HT29, HCT8, SW480) | Dose- and time-dependent reduction in cell viability. nih.gov | Induction of necrotic-like cell death (pyroptosis). nih.gov |
| Human colorectal CD133+ cancer stem cells (CSCs) | Reduced viability, proliferation, clonogenicity, and migration. nih.gov | Upregulation of ABC transporters (ABCA1, ABCG5, ABCG8). nih.gov |
Glioblastoma (GBM) - Preclinical validation of anti-proliferative activity
The anti-proliferative activity of LXR agonists has been validated in preclinical models of glioblastoma (GBM), the most aggressive primary brain tumor. Research indicates that these compounds can induce cell death in GBM cells by targeting cholesterol metabolism, a pathway that is often dysregulated in this type of cancer. frontiersin.org
Activation of LXRs in glioblastoma cells leads to the degradation of the low-density lipoprotein receptor (LDLR) and an increase in apoptosis. frontiersin.org This is particularly effective in GBM cells that express a mutant form of the epidermal growth factor receptor (EGFR), where tumor growth is highly dependent on SREBP-1-mediated lipogenesis. frontiersin.org By triggering LXR, cellular cholesterol efflux is increased via the ATP-binding cassette transporter A1 (ABCA1), leading to a reduction in cellular cholesterol levels and subsequently, significant GBM cell death. frontiersin.org In vivo studies using mouse models with GBM have shown that treatment with LXR agonists can prolong survival, highlighting the therapeutic potential of targeting cholesterol metabolism in this disease. frontiersin.org
Neurodegenerative Disease Research (e.g., Alzheimer's Disease, Parkinson's Disease)
The role of this compound has been explored in the context of neurodegenerative diseases, with a significant focus on its potential to mitigate the pathology of Alzheimer's disease. Additionally, its effects on neuroinflammation in models of Parkinson's disease have been investigated.
Reduction of Amyloid-β Production
A substantial body of research has demonstrated that this compound can decrease the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. researchgate.net In various in vitro models, including primary embryonic mouse neurons, this compound has been shown to cause a concentration-dependent reduction in Aβ secretion. researchgate.net This effect is attributed to the transcriptional up-regulation of the ATP-binding cassette transporter A1 (ABCA1) by activated LXRs. researchgate.net
In vivo studies using APP23 transgenic mice, a model for Alzheimer's disease, have further substantiated these findings. researchgate.net Treatment with this compound in these mice led to a significant reduction in the brain levels of soluble Aβ40 and Aβ42. researchgate.net Additionally, an increase in ABCA1 expression and a decrease in the ratio of soluble amyloid precursor protein (sAPP)β to sAPPα cleavage products were observed, indicating a shift away from the amyloidogenic processing of APP. researchgate.net In another Alzheimer's animal model (APP/PS1), this compound treatment not only reduced amyloid plaques but also decreased β-secretase activity and membrane cholesterol levels. nih.gov
However, the effects of this compound on Aβ levels are not universally consistent across all studies. For instance, one study in aged APP/PS1 mice reported improved cognition after treatment with this compound, but no effect on amyloid plaques. nih.gov Another study in rats found that treatment with this compound did not alter cerebral spinal fluid (CSF) or brain levels of Aβ40. nih.govacs.org Despite these differing results, the collective evidence supports the potential of LXR ligands in reducing amyloidogenic processing of APP. researchgate.net
| Model System | Key Findings | Reported Mechanism |
|---|---|---|
| In vitro (fibroblasts, primary mouse neurons) | Concentration-dependent decrease in Aβ secretion. researchgate.net | Upregulation of ABCA1. researchgate.net |
| APP23 transgenic mice | Significant reduction in soluble Aβ40 and Aβ42 in the brain. researchgate.net | Increased ABCA1 expression and decreased sAPPβ to sAPPα ratio. researchgate.net |
| APP/PS1 mouse model | Reduced amyloid plaques, β-secretase activity, and membrane cholesterol. nih.gov | Increased ABCA1 expression in the hippocampus. nih.gov |
| Aged APP/PS1 mice (21-month-old) | Improved cognition but no effect on amyloid plaques. nih.gov | Not specified. |
| Rats | No change in CSF or brain Aβ40 levels. nih.govacs.org | Not applicable. |
Improvement of Cognition in AD Mouse Models
Studies utilizing mouse models of Alzheimer's disease (AD) have shown that this compound can lead to cognitive improvements. In aged APP/PS1 mice, a 40-60 day treatment with this compound was found to enhance cognition. alzdiscovery.org Another study involving 9-month-old APP23 mice on a high-fat, high-cholesterol diet demonstrated that this compound treatment improved cognitive function, which was correlated with a reduction in beta-amyloid oligomers. alzdiscovery.org Furthermore, in a separate study with APP/PS1 mice, a 30-day treatment with this compound not only improved cognition but also increased the number of cholinergic neurons. alzdiscovery.org Research on dementia induced by streptozotocin and a high-fat diet in Swiss albino mice also revealed that this compound treatment significantly mitigated memory deficits. nih.gov These findings suggest a defensive role for this compound in memory dysfunctions, potentially attributable to its anti-cholinesterase, anti-oxidative, anti-inflammatory, and cholesterol-lowering properties. nih.gov
Table 1: Effects of this compound on Cognition in AD Mouse Models
| Mouse Model | Age | Treatment Duration | Key Findings |
|---|---|---|---|
| APP/PS1 | 21-month-old | 40-60 days | Improved cognition. alzdiscovery.org |
| APP23 | 9-month-old | 4 months | Improved cognition, correlated with reduced beta-amyloid oligomers. alzdiscovery.org |
| APP/PS1 | Not specified | 30 days | Improved cognition and increased number of cholinergic neurons. alzdiscovery.org |
| Swiss albino mice (STZ and HFD-induced dementia) | Not specified | Not specified | Significantly attenuated memory deficits. nih.gov |
Reduction of Neuroinflammation
This compound has demonstrated significant anti-inflammatory effects in the central nervous system. In a mouse model of intracerebral hemorrhage (ICH), treatment with this compound was shown to attenuate neuroinflammation. nih.gov This was associated with a marked reduction in the expression of inflammatory mediators. nih.gov In a Parkinson's disease model using the neurotoxin MPTP, this compound administration reduced inflammatory markers such as iNOS and COX2. nih.gov The compound was also found to inhibit the expression of NF-κB, a key regulator of inflammation, in APP/PS1 mouse brains. The anti-inflammatory action of this compound is further supported by in vitro studies where it attenuated the production of inflammatory molecules in cultured microglia stimulated with lipopolysaccharide (LPS) or thrombin. nih.govnih.gov Specifically, it has been shown to reduce LPS-induced levels of inflammatory cytokines like IL-1β and IL-6 in macrophage cell lines. frontiersin.org
Effects on Microglia Activation
Microglia, the resident immune cells of the brain, play a crucial role in neuroinflammation. This compound has been shown to modulate microglial activation. In the context of intracerebral hemorrhage, LXR activation is thought to offer therapeutic potential by modulating the cytotoxic functions of microglia. nih.govnih.gov Studies have shown that this compound treatment is associated with a significant reduction in microglial activation in the peri-hematoma area at 4 and 7 days post-ICH. nih.gov In a Parkinson's disease model, this compound treatment significantly reduced the enhanced expression of Iba-1, a marker for microglia, indicating a decrease in microgliosis. nih.gov Furthermore, in vitro experiments with BV2 microglial cultures demonstrated that this compound attenuated LPS- and thrombin-stimulated nitric oxide production. nih.govnih.gov Immunohistochemical analyses also indicated that this compound suppressed the activation of microglia. researchgate.net
Table 2: Effects of this compound on Microglia Activation
| Disease Model/Cell Line | Key Findings on Microglia |
|---|---|
| Intracerebral Hemorrhage (ICH) Mouse Model | Reduced microglial activation in the peri-hematoma area. nih.gov |
| Parkinson's Disease Mouse Model | Significantly reduced the expression of the microglial marker Iba-1. nih.gov |
| BV2 Microglial Cultures | Attenuated LPS- and thrombin-stimulated nitric oxide production. nih.govnih.gov |
| In vivo Ischemia/Reperfusion Model | Suppressed the activation of microglia. researchgate.net |
Upregulation of ABCA1 in Neural Context
ATP-binding cassette transporter A1 (ABCA1) is a key regulator of cholesterol efflux and is transcriptionally regulated by LXRs. This compound has been shown to upregulate ABCA1 expression in neural contexts. nih.gov In a male Alzheimer's animal model (APP/PS1), treatment with this compound increased the expression of ABCA1 in the hippocampus. alzdiscovery.org Studies have also shown that this compound increases the expression of ABCA1, a protein involved in cholesterol transport. Furthermore, research has demonstrated that this compound promotes ABCA1 gene and protein levels in the aorta, liver, and small intestine of apoE-/- mice. nih.gov In vitro studies using CHO cells stably expressing human APPsw showed that this compound treatment led to increased expression of ABCA1. However, it is noteworthy that in human microglia and astrocyte cell lines, this compound did not have an effect on ABCA7 expression, while it strongly up-regulated ABCA1. mdpi.com
Methodologies and Experimental Models in T0901317 Research
In Vitro Studies
In vitro research on T0901317 involves applying the compound to cultured cells and observing the resulting changes in cellular behavior and molecular processes.
A variety of cell lines have been used to investigate the effects of this compound, reflecting its diverse biological activities. These include:
RAW264.7 macrophages: This murine macrophage cell line is commonly used to study the anti-inflammatory effects of this compound. Studies have shown that this compound can reduce LPS-induced inflammatory cytokines like IL-1β and IL-6 in RAW264.7 macrophages. researchgate.netfrontiersin.org It has also been used to examine the compound's effect on MyD88 alternative splicing and SF3A1 protein expression in the context of inflammation. frontiersin.org
THP-1 macrophages: The human monocytic cell line THP-1, differentiated into macrophages, serves as a model for studying cholesterol efflux and inflammatory responses in human macrophages. portlandpress.combiorxiv.org this compound has been shown to enhance cholesterol efflux in THP-1 derived macrophages. nih.gov It has also been used to investigate the compound's impact on inflammatory cytokine mRNA decay and the expression of tristetraprolin (TTP) in these cells. oup.com Additionally, THP-1 macrophages have been used to study the interaction of this compound-activated macrophages with other cell types, such as breast cancer cells. iiarjournals.org
LNCaP: This human prostate cancer cell line has been utilized to assess the antiproliferative effects of this compound. Studies have examined the compound's influence on cell cycle distribution and the expression of proliferation-related genes like p27, Skp2, p21, and c-Myc in LNCaP cells. aacrjournals.orgresearchgate.net
HepG2: This human hepatocellular carcinoma cell line is used in studies investigating the metabolic effects of this compound, particularly its impact on lipid metabolism and gene expression. iiarjournals.orglipidmaps.org HepG2 cells have also been used to study the compound's effect on ROR-dependent repression of gluconeogenic enzymes.
A549: This human alveolar basal epithelial cell line, derived from non-small cell lung cancer, has been employed to study the effects of this compound on cell proliferation, apoptosis, cell cycle, and its potential to reverse resistance to EGFR-TKI treatment. nih.govresearchgate.netamegroups.orgresearchgate.netnih.gov Research in A549 cells has also explored the compound's impact on inflammatory responses induced by substances like polyhexamethylene guanidine (B92328) (PHMG). researchgate.netamegroups.orgamegroups.cn
Other cell types, including human glomerular endothelial cells (HUGECs), primary human macrophages, primary embryonic mouse neurons, immortalized fibroblasts from Tangier patients, and MCF-7 breast cancer cells, have also been used in this compound research. spandidos-publications.comnih.govnih.govspandidos-publications.comnih.govresearchgate.net
Techniques such as quantitative polymerase chain reaction (qPCR) and Western blotting are routinely used to analyze the impact of this compound on gene and protein expression levels.
qPCR: This method is used to quantify mRNA levels of target genes. Studies have used qPCR to measure the expression of LXR target genes like ABCA1 and ABCG1, as well as inflammatory markers such as IL-1β, IL-6, TNFα, and thrombomodulin (TM), following this compound treatment in various cell lines, including THP-1 macrophages, HUGECs, and RAW264.7 macrophages. researchgate.netfrontiersin.orgnih.govoup.comspandidos-publications.comnih.govspandidos-publications.comresearchgate.net qPCR has also been used to assess the mRNA levels of cell cycle regulators and other genes involved in cellular processes affected by this compound. aacrjournals.orgresearchgate.netnih.govresearchgate.netresearchgate.net
Table: Examples of Genes Analyzed by qPCR in this compound Studies
| Gene Target | Cell Line(s) | Observed Effect of this compound Treatment | Source(s) |
| ABCA1 | HUGECs, Human macrophages, MCF-7 | Increased mRNA expression in a dose-dependent manner. | spandidos-publications.comnih.govspandidos-publications.comnih.gov |
| ABCG1 | Human macrophages | Increased mRNA expression. | nih.gov |
| TM | HUGECs | Significantly increased mRNA expression in a dose-dependent manner. | spandidos-publications.comspandidos-publications.com |
| IL-1β | RAW264.7 macrophages, THP-1 | Reduced LPS-induced mRNA levels. | researchgate.netfrontiersin.orgoup.com |
| IL-6 | RAW264.7 macrophages, THP-1 | Reduced LPS-induced mRNA levels. | researchgate.netfrontiersin.orgoup.com |
| TNFα | THP-1 | Reduced LPS-induced mRNA levels. | oup.com |
| p27 | LNCaP | No significant increase in mRNA expression (suggesting post-transcriptional). | aacrjournals.orgresearchgate.net |
| MyD88 isoforms | RAW264.7 macrophages | Affected mRNA levels of MyD88-S and MyD88-L isoforms. | frontiersin.org |
Western Blotting: This technique is used to detect and quantify specific proteins. Western blotting has been widely applied to examine the protein levels of LXR target genes (ABCA1, ABCG1), LXRs themselves (LXRα, LXRβ), inflammatory pathway components (iNOS, COX-2, TLR4, phosphorylated IκBα, phosphorylated p65), cell cycle regulators (p27, Skp2, p21, c-Myc), and apoptosis-related proteins (BCL-2, BAX, cleaved caspase-3). researchgate.netfrontiersin.orgnih.govaacrjournals.orgresearchgate.netresearchgate.netamegroups.orgspandidos-publications.comnih.govspandidos-publications.comnih.govresearchgate.netresearchgate.netresearchgate.netahajournals.orgresearchgate.netnih.gov Western blot analysis has confirmed findings from qPCR and provided insights into the post-transcriptional effects of this compound. aacrjournals.orgresearchgate.net
Table: Examples of Proteins Analyzed by Western Blotting in this compound Studies
| Protein Target | Cell Line(s) | Observed Effect of this compound Treatment | Source(s) |
| ABCA1 | HUGECs, Human macrophages, MCF-7, CSCs | Increased protein expression. | spandidos-publications.comnih.govspandidos-publications.comnih.govresearchgate.net |
| ABCG1 | Human macrophages | Increased protein expression. | nih.gov |
| TM | HUGECs | Increased protein expression in a dose-dependent manner. | spandidos-publications.comspandidos-publications.com |
| LXRα, LXRβ | HUGECs, Human macrophages, CSCs, RAW264.7 macrophages | Constitutively expressed; this compound treatment did not always result in upregulation of LXR expression. | frontiersin.orgspandidos-publications.comnih.govspandidos-publications.comresearchgate.net |
| iNOS, COX-2 | RAW264.7 macrophages | Reduced protein levels in LPS-stimulated cells. | researchgate.netfrontiersin.org |
| p27 | LNCaP | Increased protein levels. | aacrjournals.orgresearchgate.net |
| Skp2 | LNCaP | Decreased protein levels. | aacrjournals.orgresearchgate.net |
| BCL-2 (anti-apoptotic) | MCF-7, HUVECs | Reduced protein levels. | nih.govresearchgate.net |
| BAX (pro-apoptotic) | MCF-7, HUVECs | Increased protein levels. | nih.govresearchgate.net |
| Cleaved caspase-3 | HUVECs | Increased protein levels. | researchgate.net |
| TLR4 | RAW264.7 macrophages | Protein levels measured. | researchgate.net |
| Phosphorylated IκBα | RAW264.7 macrophages | Reduced protein levels in LPS-stimulated cells. | researchgate.net |
| Phosphorylated p65 | RAW264.7 macrophages | Reduced protein levels in LPS-stimulated cells. | researchgate.net |
| TTP | THP-1 macrophages | Elevated expression in LPS-free and LPS-stimulated cells. | oup.com |
| SF3A1 | RAW264.7 macrophages | Decreased protein expression. | frontiersin.org |
| NPC1 | THP-1 macrophage-derived foam cells | Increased protein levels. | nih.gov |
Cell proliferation assays are used to measure the rate of cell growth and division. Techniques such as flow cytometry and colony formation assays have been employed to assess the antiproliferative effects of this compound.
Flow Cytometry: By staining cells with dyes like propidium (B1200493) iodide (PI), flow cytometry can be used to analyze DNA content and assess cell cycle distribution, which is indicative of proliferation. aacrjournals.orgresearchgate.netiiarjournals.orgnih.govunipd.itoup.com While primarily used for cell cycle analysis, changes in cell cycle phases (e.g., G1 arrest) can reflect reduced proliferation.
Colony Formation Assays: This assay measures the ability of single cells to grow into colonies, providing an assessment of long-term proliferation potential. Colony formation assays have been used in studies involving cancer cell lines like A549 to demonstrate the inhibition of colony formation by this compound, sometimes in combination with other treatments. nih.govhku.hk
Research findings indicate that this compound can suppress cell proliferation in various cancer cell lines, including LNCaP, HepG2, and A549. selleckchem.comaacrjournals.orgresearchgate.netiiarjournals.org
Apoptosis assays detect and quantify programmed cell death. These assays are crucial for understanding if the antiproliferative effects of this compound are due to increased cell death.
Various methods are used to detect apoptosis, including:
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry: Annexin V binds to phosphatidylserine, which is translocated to the outer membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis). This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells. nih.govnih.govresearchgate.net
TUNEL assay: This assay detects fragmented DNA, a hallmark of late-stage apoptosis. researchgate.net
Assessment of caspase activation: Caspases are key executioners of apoptosis, and their activation (e.g., cleavage of caspase-3) can be detected by Western blotting. researchgate.net
Studies have shown that this compound can induce apoptosis in various cell types, including A549 lung cancer cells and MCF-7 breast cancer cells. selleckchem.comnih.govnih.govresearchgate.net In MCF-7 cells, the combination of this compound and vitamin D3 showed higher effects in increasing apoptosis compared to individual treatments, associated with changes in BCL-2 and BAX expression. nih.govresearchgate.net
Cell cycle analysis, commonly performed using flow cytometry with propidium iodide (PI) staining, allows researchers to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). aacrjournals.orgresearchgate.netiiarjournals.orgnih.govunipd.itoup.com PI intercalates into DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the identification of cells in G1 (diploid DNA content), S (replicating DNA), and G2/M (tetraploid DNA content). unipd.it
This compound has been shown to induce cell cycle arrest in various cancer cell lines. For instance, in A549 cells, this compound can induce cell cycle arrest. nih.gov In LNCaP cells, this compound treatment affected the percentage of cells in the S phase. aacrjournals.orgresearchgate.net Studies in other cancer cell lines like HepG2 have also utilized PI staining and flow cytometry to analyze cell cycle distribution following this compound treatment. iiarjournals.org
Cholesterol efflux assays measure the capacity of cells to release cholesterol to an extracellular acceptor, a key process in reverse cholesterol transport. These assays are particularly relevant given this compound's role as an LXR agonist, as LXRs regulate the expression of cholesterol transporters like ABCA1 and ABCG1. tocris.comselleckchem.comnih.gov
Common methods for cholesterol efflux assays involve:
Loading cells with radiolabeled cholesterol (e.g., [³H]-cholesterol). portlandpress.comnih.govresearchgate.net
Incubating cells with an extracellular cholesterol acceptor, such as apolipoprotein A-I (apoA-I) or high-density lipoprotein (HDL). portlandpress.comnih.govresearchgate.netmdpi.com
Measuring the amount of radiolabeled cholesterol released into the medium compared to the amount remaining in the cells. portlandpress.comnih.govresearchgate.net
This compound has been demonstrated to enhance cholesterol efflux in various cell types, including human macrophages and astrocytes. nih.govresearchgate.netoup.com This effect is often associated with the upregulation of ABCA1 and ABCG1 expression. nih.govnih.gov In human macrophages, this compound significantly increased both HDL-mediated and apoA-I-mediated cholesterol efflux in a dose-dependent manner. nih.govresearchgate.net
Table: Effect of this compound on Cholesterol Efflux in Human Macrophages
| This compound Concentration (µmol/L) | HDL-mediated Cholesterol Efflux (% increase vs control) | ApoA-I-mediated Cholesterol Efflux (% increase vs control) | Source(s) |
| 5 | 36% (from 30.3% to 41.2%) | 115% (from 2.6% to 5.6%) | nih.govresearchgate.net |
| 10 | 50% (from 30.3% to 45.6%) | 165% (from 2.6% to 6.9%) | nih.govresearchgate.net |
Studies using THP-1 derived macrophages have also confirmed that this compound promotes cholesterol efflux. portlandpress.combiorxiv.org
In Vivo Studies (Animal Models)
Xenograft Models for Cancer Research
Xenograft models are a crucial tool in cancer research, involving the transplantation of human cancer cells or tissues into immunocompromised animals, typically mice. These models allow researchers to study tumor growth, progression, and response to potential therapies in a living system that mimics aspects of the human tumor microenvironment.
Studies utilizing xenograft models have investigated the effects of this compound on various cancer types. In prostate cancer research, treatment with this compound has been shown to suppress the growth of LNCaP prostate cancer xenografts in athymic mice. iiarjournals.orgspandidos-publications.com This suppression was associated with a reduction in the percentage of LNCaP cells in the S-phase of the cell cycle. iiarjournals.orgmdpi.com Furthermore, gavage of T09001317 delayed the progression of androgen-dependent LNCaP tumors towards androgen independency in castrated athymic mice. iiarjournals.org
In mouse models of pulmonary carcinoma, this compound treatment demonstrated inhibitory effects and the prevention of metastasis. mdpi.com Xenograft model results have also strongly confirmed the ferroptotic sensitization effect of this compound in vivo, suggesting its potential in combination therapies to induce ferroptosis in cancer cells. nih.gov
Research in hepatocellular carcinoma (HCC) xenograft models has indicated that this compound can enhance the anti-tumor effects of sorafenib (B1663141) treatment. researchgate.net The combination of this compound and sorafenib significantly enhanced the anti-tumor effects compared to sorafenib alone in a MHCC97H xenograft model. researchgate.net
Assessment of Atherosclerotic Lesions (en face, aortic root)
The assessment of atherosclerotic lesions in animal models, particularly mice, is a standard method for evaluating potential anti-atherogenic compounds. Two common techniques are en face analysis of the aorta and histological examination of aortic root cross-sections. En face analysis involves staining the opened aorta to visualize and quantify the total lesion area on the luminal surface. Aortic root analysis involves sectioning the base of the aorta and staining the sections to assess lesion size, composition, and features like macrophage content and collagen deposition.
Studies have utilized these methods to evaluate the impact of this compound on atherosclerosis progression in genetically modified mouse models prone to developing atherosclerosis, such as apoE−/− and LDLR−/− mice. This compound treatment has been shown to inhibit en face and aortic root sinus lesions in proatherogenic apoE deficient (apoE−/−) mice. researchgate.netnih.govnih.gov In one study, this compound treatment reduced aortic atherosclerotic lesion area by a significant percentage in both prevention and treatment groups in apoE−/− mice, as determined by en face analysis and Oil red O staining. nih.gov
Combined treatment of this compound with other compounds, such as metformin (B114582) or U0126, has shown enhanced inhibition of atherosclerotic lesions in apoE−/− mice. For instance, the combination of this compound and metformin enhanced the inhibition of en face and aortic root sinus lesions compared to this compound alone. researchgate.net Similarly, a combination of this compound and U0126 demonstrated greater inhibition on sinus lesions in the aortic root than either compound alone. ahajournals.org
While this compound has shown effectiveness in reducing aortic root lesions in both LXRα−/− and LXRβ−/− strains of LDLR−/− mice, its effect on en face atherosclerosis in LXRα−/−LDLR−/− mice has been reported to be less pronounced or absent in some studies, highlighting potential complexities related to LXR isoform activity. ahajournals.org
Measurement of Plasma Cytokines and Chemokines
Measuring the levels of cytokines and chemokines in plasma is a common method to assess systemic inflammation and immune responses. These signaling molecules play critical roles in various physiological and pathological processes, including inflammation, immune cell recruitment, and tissue injury. Changes in their plasma concentrations can indicate the presence and severity of inflammation or the modulation of immune responses by a therapeutic agent.
Research involving this compound has included the measurement of plasma cytokine and chemokine levels to understand its anti-inflammatory properties. In a rodent model of hemorrhagic shock, treatment with this compound resulted in lower levels of plasma cytokines and chemokines, including MCP-1, MIP-1α, TNF-α, KC, and IL-6, compared to vehicle-treated rats. nih.govnih.gov While plasma levels of IL-6 were lower in this compound-treated rats, the difference was not always statistically significant, and levels of IL-10 were found to be similar in both treated and vehicle groups in one study. nih.gov
Plasma levels of cytokines and chemokines are typically analyzed using techniques such as Luminex multiplex systems or ELISA, allowing for the simultaneous quantification of multiple targets in a single sample. nih.govnih.govfrontiersin.org
Histological Evaluation of Organ Injury
Histological evaluation involves the microscopic examination of tissue samples to assess cellular structure, tissue organization, and the presence and severity of injury or pathology. This method is essential for understanding the morphological changes induced by disease or treatment in specific organs.
Studies investigating the effects of this compound have utilized histological evaluation to assess organ injury, particularly in the lungs and liver. In a rodent model of hemorrhagic shock, lung injury and neutrophil infiltration were reduced by treatment with this compound, as evaluated by histology. nih.govnih.gov Another study on paraquat-induced acute lung injury also evidenced the attenuating effect of this compound on histological lesions in a dose-dependent manner. nih.gov
Histological analysis has also been employed in the assessment of liver steatosis and injury in the context of atherosclerosis research involving this compound. researchgate.netahajournals.org While this compound alone can induce liver steatosis and moderate liver injury, combination therapies with compounds like metformin or U0126 have shown protective effects against this compound-induced hepatic lipid accumulation and injury, as suggested by histological findings and liver enzyme levels. researchgate.netahajournals.orguconn.edu Histopathological findings in studies using this compound have also indicated alterations in tissues, such as severe neutrophilic infiltration and amyloid deposition in certain models, which were attenuated by this compound treatment. researchgate.net
Myeloperoxidase Assay
The myeloperoxidase (MPO) assay is a common method used to quantify neutrophil accumulation in tissues. Myeloperoxidase is an enzyme primarily found in neutrophils, and its activity in tissue homogenates serves as an indirect measure of neutrophil infiltration, which is a key indicator of inflammation.
Research on this compound has used the MPO assay to evaluate its effects on neutrophil-mediated inflammation, particularly in the lungs. In a rodent model of hemorrhagic shock, lung injury and neutrophil infiltration were reduced by treatment with this compound, as evaluated by both histology and myeloperoxidase assay. nih.govnih.gov Similarly, in a study on LPS-induced lung inflammation, this compound treatment was associated with a reduction of PMN (neutrophil) infiltration into the lung parenchyma, as quantified by an MPO assay upon lung homogenates. aai.org
The MPO assay typically involves preparing tissue homogenates and measuring the enzyme's activity spectrophotometrically using a colorimetric substrate. frontiersin.org
Challenges and Future Directions in T0901317 Research
Off-Target Effects and Ligand Selectivity
A major limitation of T0901317 is its lack of high selectivity for LXRs, leading to the activation or modulation of other nuclear receptors. This promiscuity contributes to its complex pharmacological profile and associated adverse effects.
Dual/Multi-Receptor Agonism/Inverse Agonism (LXR, FXR, PXR, ROR, CAR)
While initially developed as a potent and high-affinity LXR agonist with EC50 values of approximately 50 nM for LXRα and Kd values of 7 and 22 nM for LXRα and LXRβ respectively, this compound has been shown to interact with other nuclear receptors medchemexpress.comrndsystems.comtocris.com. It activates the farnesoid X receptor (FXR) with an EC50 of approximately 5 µM, demonstrating a potency 10-fold greater than the natural FXR ligand chenodeoxycholic acid medchemexpress.comrndsystems.comtocris.com. Furthermore, this compound is a direct agonist of human Pregnane (B1235032) X Receptor (PXR), inducing recruitment of a peptide derived from SRC-1 to the ligand-binding domain of human PXR with an EC50 of 27 nM researchgate.net. This activation of PXR is as potent as that of LXRs nih.gov. Studies have confirmed that this compound binds to PXR, displacing [3H]-T0901317 with a Ki of 16 ± 6 nM researchgate.net.
Beyond its agonistic activity on FXR and PXR, this compound also acts as an inverse agonist for retinoic acid-related orphan receptors (RORs), specifically RORα and RORγ, with Ki values of 132 nM and 51 nM, respectively medchemexpress.comresearchgate.netresearchgate.net. It does not impede the activity of RORβ researchgate.net. Additionally, this compound exhibits inverse agonist activity at constitutive androstane (B1237026) receptors (CAR) rndsystems.comtocris.com. This multi-receptor activity profile means that this compound's effects are not solely attributable to LXR activation, complicating the interpretation of research findings and limiting its utility as a specific pharmacological tool for probing LXR function researchgate.net.
The following table summarizes the reported activity of this compound on various nuclear receptors:
| Nuclear Receptor | Activity | EC50 / Ki | Notes | Source |
| LXRα | Agonist | ~50 nM (EC50), 7 nM (Kd) | High affinity, equipotent with LXRβ | medchemexpress.comrndsystems.comtocris.com |
| LXRβ | Agonist | ~50 nM (EC50), 22 nM (Kd) | High affinity, equipotent with LXRα | medchemexpress.comrndsystems.comtocris.com |
| FXR | Agonist | ~5 µM (EC50) | 10-fold more potent than chenodeoxycholic acid | medchemexpress.comrndsystems.comtocris.com |
| PXR | Agonist | 27 nM (EC50), 16 ± 6 nM (Ki) | Potent and efficacious agonist of PXR function | researchgate.netnih.gov |
| RORα | Inverse Agonist | 132 nM (Ki) | Dual inverse agonist with RORγ | medchemexpress.comresearchgate.netresearchgate.netnih.gov |
| RORγ | Inverse Agonist | 51 nM (Ki) | Dual inverse agonist with RORα | medchemexpress.comresearchgate.netresearchgate.netnih.gov |
| CAR | Inverse Agonist | Not specified | Exhibits inverse agonist activity | rndsystems.comtocris.com |
Re-evaluation of Attributed Mechanisms
The promiscuous binding of this compound necessitates a re-evaluation of the mechanisms attributed solely to LXR activation in studies utilizing this compound researchgate.netguidetopharmacology.org. For instance, the this compound-induced repression of the gluconeogenic enzyme glucose-6-phosphatase is reported to be ROR-dependent and not associated with the ligand's LXR activity guidetopharmacology.orgnih.gov. Similarly, the observed effects on certain transporters like OCT1, OAT2, and MDR1 in human hepatocytes treated with this compound are hypothesized to be due to off-target activation of FXR and PXR, rather than LXR activation nih.gov. This highlights the importance of considering the activity of this compound on multiple nuclear receptors when interpreting experimental results and attributing specific biological effects.
Safety Concerns and Metabolic Side Effects
The lack of selectivity of this compound contributes to significant metabolic side effects that have limited its clinical development and application.
Increase in Plasma Triglyceride Levels
A well-known and significant side effect of this compound administration is a notable increase in plasma triglyceride levels alzdiscovery.orgkarger.comnih.govspandidos-publications.comahajournals.org. This effect is consistent across various animal models, including rodents and hamsters alzdiscovery.orgkarger.com. In hamsters, this compound led to increased plasma triglyceride apoB, attributed to enhanced hepatic secretion of apoB-containing lipoproteins karger.com. This hypertriglyceridemia is a major concern for potential therapeutic use, as elevated triglycerides are a risk factor for cardiovascular disease ahajournals.org.
Hepatic Steatosis and Fatty Liver
This compound is also associated with severe hepatic steatosis, commonly known as fatty liver researchgate.netresearchgate.netnih.govmdpi.com. This occurs due to the stimulation of hepatic free fatty acid uptake and lipogenesis, primarily through the induction of genes like fatty acid translocase/CD36 and SREBP-1c karger.commdpi.com. Studies in mice have shown that this compound treatment increases triglyceride levels in both liver tissue and plasma through enhanced fatty acid biosynthesis mdpi.com. The induction of SREBP-1c, a master regulator of genes involved in de novo lipogenesis, plays a predominant role in LXR agonist-induced hepatic steatosis and hypertriglyceridemia nih.govmdpi.com. While some newer synthetic steroidal LXR agonists have been developed to mitigate these effects, this compound consistently induces hepatic steatosis nih.gov.
Pulmonary Adverse Effects in Specific Conditions
While this compound generally has minor pulmonary effects in a normal physiological state, studies have indicated that in the context of specific conditions, such as cigarette smoke exposure, it can lead to dramatic adverse effects physiology.org. In mice exposed to cigarette smoke, this compound treatment exacerbated pulmonary inflammation, leading to a marked increase in bronchoalveolar lavage neutrophils and inflammatory cytokines like IL-1α, C-C motif chemokine ligand 2, and granulocyte-colony-stimulating factor physiology.org. Furthermore, in this context, this compound treatment failed to enhance the cholesterol export capacity of alveolar macrophages and significantly exacerbated IL-1α release physiology.org. Notably, this compound also led to pulmonary surfactant depletion specifically in cigarette smoke-exposed mice physiology.org. This suggests that while LXR activation might have protective roles in certain lung injury models, its effects can be detrimental under inflammatory stress conditions like those induced by cigarette smoke amegroups.orgnih.gov.
Potential for Neurological Disorders
Development of More Selective Ligands
A significant focus in LXR research is the development of ligands with improved selectivity to mitigate the adverse effects associated with pan-LXR activation. This involves designing compounds that can selectively modulate LXR isoforms or target specific tissues.
LXRβ-Specific Ligands
Given that LXRβ is ubiquitously expressed compared to the more restricted expression of LXRα in metabolic tissues, the development of LXRβ-specific ligands is an area of active research psu.edu. The aim is to harness the therapeutic benefits mediated by LXRβ activation while avoiding the metabolic liabilities primarily linked to LXRα activation patsnap.comacs.org. Studies are exploring the structural requirements for LXRβ selectivity, focusing on the interaction energies and conformational changes involving specific amino acid residues in the LXRβ ligand binding domain acs.orgacs.orgnih.gov. While this compound is considered equipotent at both LXRα and LXRβ, the pursuit of LXRβ-selective agonists continues with the synthesis and testing of novel compounds guidetopharmacology.orgmdpi.comacs.org.
Tissue-Specific Ligands (e.g., intestine-specific)
Developing LXR ligands that preferentially act in specific tissues, such as the intestine, is another strategy to achieve desired therapeutic outcomes while minimizing systemic side effects researchgate.netahajournals.org. Research has shown that activating intestinal ABCA1 expression through LXR agonism can raise plasma HDL cholesterol levels without inducing hepatic steatosis and hypertriglyceridemia, which are typically associated with systemic LXR activation ahajournals.org. Studies using synthetic LXR agonists with relative specificity for the intestine have provided evidence for the feasibility of this approach ahajournals.orgnih.gov. This tissue-specific targeting aims to exploit the beneficial roles of LXRs in particular organs while avoiding unwanted activation in others researchgate.netahajournals.org.
Highly Selective LXR Modulators (SLiMs)
The concept of Highly Selective LXR Modulators (SLiMs) has emerged to describe LXR ligands designed to selectively activate beneficial pathways while minimizing adverse effects patsnap.comresearchgate.netnih.gov. SLiMs represent a class of LXR ligands with varied pharmacological properties that aim to achieve tissue or target specificity researchgate.net. The development and identification of SLiMs are expected to prevent the undesirable side effects often seen with broader LXR activation researchgate.net. This approach is based on the understanding that different LXR ligands can result in overlapping but distinct gene expression profiles within the same cell type and that the same ligands can differentially regulate gene expression depending on the cell or tissue type nih.gov. Future research and clinical applications are expected to be facilitated by the growing knowledge of LXR ligands and their mechanisms of action in developing SLiMs mdpi.comresearchgate.net.
Combinatorial Therapy Approaches
Mitigating Adverse Effects
Combining LXR agonists like this compound with other compounds has shown promise in mitigating the adverse effects, particularly hypertriglyceridemia, associated with LXR activation patsnap.comfrontiersin.orgnih.gov. For instance, the combination of this compound with a mitogen-activated protein kinase kinase 1/2 (MEK 1/2) inhibitor has been shown to reduce atherosclerotic lesion size and prevent the increase in serum and liver triglycerides in mouse models nih.govalzdiscovery.org. Mechanistically, the MEK1/2 inhibitor was found to reduce fatty acid synthesis by inhibiting hepatic fatty acid synthase (FASN) expression, thereby counteracting the triglyceride overproduction induced by this compound nih.gov. Another study demonstrated that a combination of this compound and Sorafenib (B1663141) was potent in suppressing liver cancer development in mouse models and was well tolerated, even in animals with pre-existing fatty liver disease aacrjournals.org. The additive effects of combining LXR ligands with existing therapies could also improve treatment efficacy by reducing the effective concentrations of individual components, potentially reducing the likelihood of developing acquired resistance and treatment-associated adverse effects mdpi.com.
Enhancing Therapeutic Efficacy
Research indicates that this compound can enhance the therapeutic efficacy of existing treatments in various disease models. For instance, this compound has been shown to potentiate the antitumor effect of sorafenib, a first-line therapy for hepatocellular carcinoma (HCC), particularly in cells with a high LXRβ/α ratio. mdpi.comresearchgate.net This synergistic effect has been observed both in vitro and in vivo, leading to significantly enhanced anti-tumor effects compared to sorafenib treatment alone in xenograft models. researchgate.netbiorxiv.org The mechanism underlying this synergy may involve this compound's ability to dual-inhibit MET and EGFR, receptor tyrosine kinases associated with reduced sorafenib efficacy in HCC. researchgate.net
Furthermore, this compound has demonstrated synergistic therapeutic effects in combination with efatutazone, a PPARγ agonist, in acquired gefitinib-resistant lung adenocarcinoma cells. nih.gov This combination significantly inhibited cell proliferation and increased the expression of PPARγ, LXRα, and ABCA1 proteins, suggesting the involvement of the PPARγ/LXRα/ABCA1 pathway in overcoming gefitinib (B1684475) resistance. nih.gov
In addition to cancer, this compound has shown potential in enhancing therapeutic outcomes in other conditions. It has been reported to improve vascular regeneration in a mouse model of carotid vascular injury and increase endothelial progenitor cell proliferation and migration in vitro via the PI3K/Akt/eNos pathway. alzdiscovery.org In a rat model of pulmonary artery hypertension, this compound treatment improved hemodynamic outcomes and heart morphology, while also reducing cell death and inflammatory cytokine levels. alzdiscovery.org
Translational Research and Clinical Implications
The research on this compound has translational implications, exploring its potential transition from a research tool to a therapeutic agent for various unmet clinical needs.
Preclinical Validation of Therapeutic Leads
This compound has been utilized in numerous preclinical studies to validate the therapeutic potential of targeting LXRs and RORs in different disease contexts. Its use as a tool compound has helped to elucidate the roles of these nuclear receptors in processes such as lipid metabolism, inflammation, and cell proliferation. researchgate.netplos.org For example, preclinical studies using this compound have demonstrated the efficacy of LXR activation in mitigating atherosclerosis and inflammatory disorders in animal models. researchgate.net It has also been used in studies investigating its effects on neuroinflammation and behavior in mouse models of neurological disorders. news-medical.net
Preclinical validation studies involving this compound often involve assessing its effects on disease markers, cellular pathways, and physiological outcomes in animal models. For instance, studies have evaluated its impact on tumor growth, cholesterol levels, inflammatory cytokine expression, and vascular function. researchgate.netalzdiscovery.orgresearchgate.net
Transition from Tool Compound to Therapeutic Agent
While this compound has been a valuable tool compound for studying LXR and ROR biology, its direct translation into a therapeutic agent has been challenged by certain limitations, particularly its effect on elevating plasma triglycerides. alzdiscovery.orgresearchgate.net This has led to the development and investigation of novel LXR modulators with improved safety profiles. researchgate.netresearchgate.net
Despite these challenges, the insights gained from studies with this compound have paved the way for the development of related compounds and alternative strategies to target LXR and ROR pathways for therapeutic benefit. researchgate.netresearchgate.net The research highlights the potential of modulating these receptors for treating metabolic disorders, inflammatory diseases, and cancer. researchgate.netmdpi.complos.org
Unmet Clinical Needs and Therapeutic Potential
This compound and the research surrounding it underscore the unmet clinical needs in various diseases where LXR and ROR modulation could offer therapeutic potential. These areas include:
Metabolic Disorders: Conditions like atherosclerosis and hypercholesterolemia, where LXR activation can influence cholesterol transport and metabolism. sigmaaldrich.comresearchgate.net The ability of this compound to induce reverse cholesterol transport and reduce atherosclerosis in preclinical models highlights this potential. sigmaaldrich.comresearchgate.net
Inflammatory Diseases: LXR activation has demonstrated anti-inflammatory effects by repressing inflammatory gene expression. researchgate.net this compound has been shown to reduce inflammatory cytokine levels and inhibit NF-κB signaling in various cell types and animal models. researchgate.netnews-medical.netspandidos-publications.com
Cancer: this compound has exhibited antiproliferative activity in various cancer cell lines and has shown synergistic effects with existing cancer therapies. mdpi.comresearchgate.netnih.govplos.org The potential of targeting LXRs in cancer drug discovery is an active area of research. mdpi.combiomedpharmajournal.org
Neurological Disorders: Recent research suggests a role for LXRβ in neurological function, and this compound has been explored for its effects on neuroinflammation and behavior in models of conditions like autism spectrum disorders. news-medical.net
The research with this compound emphasizes the need for developing LXR and ROR modulators with improved specificity and reduced side effects to address these unmet clinical needs. researchgate.netbiomedpharmajournal.org
Advanced Research Techniques
Advanced research techniques, particularly omics approaches, are crucial for a comprehensive understanding of this compound's effects and for identifying potential therapeutic targets.
Omics Approaches (e.g., transcriptomics for gene expression)
Omics approaches, such as transcriptomics, proteomics, epigenomics, and metabolomics, provide comprehensive molecular readouts that offer deeper insights into biological systems. thermofisher.commdpi.com Transcriptomics, which involves the study of the entire set of RNA transcripts in a cell or tissue, is particularly relevant for understanding how this compound modulates gene expression. thermofisher.commdpi.com
Studies utilizing transcriptomics can reveal the global changes in gene expression patterns induced by this compound treatment. embopress.org This can help identify the specific genes and pathways affected by its interaction with LXRs and RORs, providing a more complete picture of its biological effects. For example, transcriptomic analysis can show how this compound influences the expression of genes involved in lipid metabolism, inflammation, and cell cycle regulation. researchgate.netmdpi.comresearchgate.netspandidos-publications.com
Integrating transcriptomics with other omics data, such as proteomics (study of proteins) and metabolomics (study of metabolites), can provide a more holistic view of the molecular changes occurring in response to this compound. thermofisher.commdpi.com This multi-omics approach can help to identify key biological elements and networks affected by the compound, potentially revealing novel therapeutic targets or biomarkers. biomedpharmajournal.orgthermofisher.commdpi.com Advanced transcriptomic techniques like RNA sequencing (RNA-seq) allow for high-throughput analysis of gene expression patterns. frontiersin.orglexogen.com
Photopharmacology and Localized Treatment
The application of photopharmacology represents a promising avenue to overcome some of the limitations associated with systemic administration of LXR agonists like this compound, particularly concerning off-target effects. Photopharmacology utilizes light to control drug activity with high spatiotemporal resolution, potentially enabling localized treatment at the site of disease while minimizing exposure to healthy tissues. researchgate.netfrontiersin.org Pioneering studies are exploring the development of light-dependent LXR agonists based on the this compound scaffold. mdpi.comresearchgate.net This approach aims to achieve localized ligand activation, thereby potentially bypassing systemic adverse effects. mdpi.comresearchgate.net
The concept involves incorporating photoswitchable moieties, such as azobenzene, into the structure of the ligand. researchgate.netresearchgate.net These modified ligands can exist in different isomeric forms depending on light exposure, with one isomer being biologically active and the other inactive or less active. By applying light of a specific wavelength to the target tissue, the active isomer can be generated or released locally, concentrating the therapeutic effect where it is needed. This strategy is particularly appealing for conditions where localized LXR activation is desired, such as in certain cancers or inflammatory conditions, to reduce systemic toxicity. researchgate.netresearchgate.net
While the concept of photopharmacology for nuclear receptors, including LXRs, is gaining traction, challenges remain in the rational design of photoswitchable ligands that exhibit the desired photophysical and pharmacological properties. researchgate.net Future research in this area will focus on developing light-dependent LXR agonists with improved switching efficiency, appropriate wavelengths for tissue penetration (ideally within the phototherapeutic window of 650–900 nm), and confirmed localized activity in relevant disease models. researchgate.net
Long-term Effects and Chronic Administration Studies
Studies involving the chronic administration of this compound have provided valuable insights into its sustained effects and associated challenges. The vast majority of mechanistic and functional studies on LXR ligands, including this compound, have historically been conducted with chronic administration in preclinical models. d-nb.infonih.gov These long-term studies have been crucial in understanding the sustained impact of LXR activation on various physiological processes.
However, chronic administration of this compound has been associated with significant adverse effects, most notably hepatic lipogenesis leading to hypertriglyceridemia. ahajournals.orgresearchgate.netnih.gov This specific side effect was a major factor in shelving this compound and other early LXR agonists for clinical development, particularly for conditions like atherosclerosis, despite their beneficial effects in preclinical models. mdpi.comresearchgate.net
Research into the long-term effects has also revealed complex and sometimes unexpected outcomes. For instance, while chronic administration is often assumed to reflect genomic actions of LXR agonists, studies have also indicated potential acute or non-LXR-mediated effects that were not initially considered in long-term protocols. d-nb.infonih.gov In pancreatic β-cells, long-term studies showed reduced insulin (B600854) secretion following chronic exposure to this compound, accompanied by decreased oxygen consumption and ATP production. d-nb.infonih.gov Interestingly, acute administration also revealed comparable effects, suggesting potential interference with mitochondrial metabolism and metabolism-independent processes, which could be independent of classical nuclear LXR activation. d-nb.infonih.gov Studies using LXRα, LXRβ, and double knockout mice have helped to dissect the involvement of classical nuclear LXRs in these long-term effects. d-nb.infonih.gov
Furthermore, chronic this compound treatment in mouse models has been shown to induce moderate liver injury and fatty liver, proportional to the doses used. ahajournals.org Combination therapies have been explored in long-term studies to mitigate these adverse effects. For example, combining this compound with a MEK1/2 inhibitor (U0126) in ApoE-deficient mice not only synergistically reduced atherosclerosis but also eliminated the development of fatty liver and hypertriglyceridemia associated with long-term this compound treatment alone. ahajournals.org
Long-term studies are indispensable for evaluating the sustained therapeutic potential and identifying chronic toxicities or off-target effects that may not be apparent in acute or short-term experiments. Future chronic administration studies with this compound and next-generation LXR modulators will continue to focus on strategies to maintain beneficial effects while minimizing long-term adverse outcomes, potentially through targeted delivery systems or combination therapies. frontiersin.org
Here is a summary of some research findings related to long-term effects:
| Study Focus (Chronic Administration) | Model Organism/Cell Type | Key Finding Regarding Long-term Effects of this compound | Citation |
| Insulin secretion/β-cell function | Mouse β-cells, MIN6 cells | Reduced insulin secretion, decreased oxygen consumption, and ATP production after 72h pre-incubation. | d-nb.infonih.gov |
| Hepatic lipid accumulation | ApoE-deficient mice, Wild-type mice | Induced moderate liver injury and fatty liver, proportional to dose. | ahajournals.org |
| Atherosclerosis & Lipid Metabolism | ApoE-deficient mice | Synergistic reduction of atherosclerosis when combined with U0126; U0126 protected against this compound-induced hepatic lipid accumulation and hypertriglyceridemia. | ahajournals.org |
Conclusion
Summary of Key Findings on T0901317's Academic Impact
Academic research utilizing this compound has significantly advanced the understanding of Liver X Receptors and their involvement in various biological pathways. As one of the earliest synthetic LXR agonists, it became a widely adopted tool for defining LXR mechanisms of action in preclinical settings. researchgate.netmdpi.commdpi.com Studies employing this compound have demonstrated its capacity to activate LXR target genes crucial for cholesterol efflux and high-density lipoprotein (HDL) metabolism, such as ABCA1. rndsystems.comresearchgate.netspandidos-publications.comresearchgate.netahajournals.org
Research has explored the effects of this compound in various disease models, particularly atherosclerosis, where it has been shown to reduce atherosclerotic lesion development in animal models. researchgate.netmdpi.commedchemexpress.comalzdiscovery.orgahajournals.org Beyond lipid metabolism, this compound has been instrumental in investigating the role of LXRs in inflammatory responses, partly through the inhibition of the NF-κB pathway. mdpi.comspandidos-publications.comnih.govspandidos-publications.com Its impact on glucose metabolism and vascular calcification has also been a subject of academic inquiry. researchgate.netnih.govd-nb.infokarger.com Furthermore, this compound has been used to study the potential involvement of LXRs in cancer, showing effects on the proliferation and apoptosis of certain cancer cell lines, potentially mediated by cell cycle regulatory proteins like p27 and SKP2. mdpi.commedchemexpress.comiiarjournals.org
A crucial finding from academic studies using this compound has been the discovery of its off-target activities. Research revealed that this compound also acts as a potent agonist for the pregnane (B1235032) X receptor (PXR) and can activate the farnesoid X receptor (FXR). mdpi.commdpi.commedchemexpress.comcore.ac.uk This lack of specificity has been a significant factor in interpreting the results of studies using this compound, highlighting the need for careful consideration of potential PXR- and FXR-mediated effects when attributing biological outcomes solely to LXR activation. core.ac.uk Despite these off-target effects, this compound's widespread use has provided foundational knowledge regarding the broad physiological roles influenced by LXR activation.
Prospects for Future Academic and Therapeutic Exploration
The insights gained from studies using this compound continue to shape future academic and potential therapeutic avenues. The observed beneficial effects in preclinical models of metabolic disorders, cardiovascular diseases, and neurodegenerative conditions underscore the therapeutic potential of targeting LXRs. researchgate.netmdpi.commdpi.comalzdiscovery.orgiiarjournals.org However, the significant side effects, such as hypertriglyceridemia and hepatic steatosis, identified through the use of this compound in animal models, have driven the search for more selective LXR modulators. mdpi.comnih.gov
Future academic exploration is focused on developing and characterizing LXR agonists with improved selectivity, particularly LXRβ-selective or tissue-specific compounds, to potentially mitigate the undesirable metabolic side effects associated with pan-agonists like this compound. mdpi.comnih.gov this compound remains a valuable tool in academic research for dissecting the complex interplay between LXR-mediated pathways and other nuclear receptors and signaling cascades, including FXR, PXR, androgen receptor (AR), NF-κB, PKA, ROCK-II, and ERK1/2. mdpi.comspandidos-publications.comahajournals.orgnih.govspandidos-publications.comnih.govd-nb.infocore.ac.uknih.gov
Ongoing research continues to investigate the impact of LXR activation on key processes such as reverse cholesterol transport (RCT) and the modulation of inflammatory responses, building upon the initial findings facilitated by this compound. researchgate.netmdpi.comspandidos-publications.comahajournals.orgnih.govresearchgate.net Academic efforts are also exploring combination strategies, such as using this compound alongside other inhibitors (e.g., ERK1/2 inhibitors), to potentially enhance beneficial outcomes while counteracting adverse effects. ahajournals.org The understanding derived from studies with this compound also informs the discovery and evaluation of novel LXR-modulating compounds from diverse sources, including natural products. nih.gov Furthermore, its use in studies involving adipose-derived regenerative cells (ADRCs) suggests potential research directions in tissue regeneration and ischemic diseases. mdpi.com Continued academic investigation is also needed to fully characterize the non-genomic actions of compounds like this compound, particularly in cell types such as pancreatic β-cells. d-nb.info
常见问题
Q. How to address discrepancies in this compound’s EC50 values across studies?
- Troubleshooting :
- Validate assay conditions (e.g., cell type, transfection efficiency). For FXR, HEK293-based Gal4 systems yield EC50 = 5 µM , while fluorometric assays may report lower values due to sensitivity differences.
- Cross-reference with radioligand binding assays (e.g., ³H-T0901317 for LXRα Ki) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
